3-Chloro-4-morpholino-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCCQWGVCJGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184248 | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30165-96-9 | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15N21L9HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-morpholino-1,2,5-thiadiazole, a heterocyclic compound, is a key synthetic intermediate, most notably in the production of the beta-adrenergic blocker, Timolol. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of the broader 1,2,5-thiadiazole class of compounds. While direct biological data for this compound is limited in publicly available literature, this guide serves as a valuable resource for researchers working with this compound and similar chemical scaffolds.
Chemical and Physical Properties
This compound is a stable organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 30165-96-9 | [1] |
| Molecular Formula | C₆H₈ClN₃OS | [1] |
| Molecular Weight | 205.67 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [2] |
| Melting Point | 44-47 °C | [2] |
| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |
| Synonyms | Timolol Impurity F, Timolol Related Compound F, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |
Synthesis
The primary route for the synthesis of this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.
Experimental Protocol: Synthesis from 3,4-dichloro-1,2,5-thiadiazole and Morpholine
This protocol is adapted from established chemical literature.[3]
Materials:
-
3,4-dichloro-1,2,5-thiadiazole
-
Morpholine
-
Water
-
Concentrated Hydrochloric Acid
-
Methanol
Equipment:
-
100 mL three-necked flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
To a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine (e.g., 6.75 g, 77.4 mmol).
-
Heat the morpholine to 110 °C with stirring.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (e.g., 3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.
-
After the addition is complete, maintain the reaction mixture at 110 °C with continuous stirring for 2 hours.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 30 mL of water to the cooled mixture.
-
Acidify the mixture with concentrated hydrochloric acid while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
Recrystallize the crude product from methanol.
-
Dry the purified product under high vacuum.
Expected Yield: Approximately 87.9%.[3]
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity
Direct and specific studies on the biological activity of this compound are scarce in the available scientific literature. Its primary role is documented as a precursor in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.[2]
General Biological Activities of 1,2,5-Thiadiazole Derivatives
The 1,2,5-thiadiazole scaffold is present in various pharmacologically active compounds, suggesting that derivatives of this heterocyclic system can exhibit a range of biological effects. It is important to note that the following activities are reported for the broader class of 1,2,5-thiadiazoles and not specifically for this compound.
| Biological Activity | Description | Reference |
| Antihypertensive | Some 1,2,5-thiadiazole derivatives have been investigated for their potential to lower blood pressure. | [4][5] |
| Antimicrobial | Various derivatives have shown activity against different strains of bacteria and fungi. | [4][5] |
| Anti-HIV | Certain compounds containing the 1,2,5-thiadiazole ring have been explored for their potential as anti-HIV agents. | [4][5] |
| Antileishmanial | The 1,2,5-thiadiazole scaffold has been incorporated into molecules with activity against Leishmania parasites. | [4][5] |
| Anticancer | Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. | [6][7] |
Mechanism of Action and Signaling Pathways
There is no specific information available in the scientific literature regarding the mechanism of action or the signaling pathways modulated by this compound. Its role as an intermediate in the synthesis of Timolol does not inherently confer the same pharmacological properties.
Due to the lack of data, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate any potential biological targets and mechanisms of action for this compound.
Conclusion
This compound is a well-characterized chemical intermediate with a clearly defined synthetic route. While the broader 1,2,5-thiadiazole class of compounds exhibits a wide range of biological activities, the specific pharmacological profile of this compound remains largely unexplored. This guide provides a solid foundation of its chemical and synthetic aspects and highlights the need for further investigation into its potential biological effects. For researchers and drug development professionals, this compound may represent an interesting starting point for the design and synthesis of novel therapeutic agents, leveraging the known pharmacological potential of the 1,2,5-thiadiazole scaffold.
References
- 1. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 30165-96-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. publishatcj.com [publishatcj.com]
An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-morpholino-1,2,5-thiadiazole, with the CAS number 30165-96-9, is a heterocyclic organic compound of significant interest in the pharmaceutical industry. Primarily, it serves as a critical intermediate in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.[1][2][3][4] Furthermore, its role as a designated impurity in Timolol preparations, specifically "Timolol EP Impurity F," underscores its importance in the quality control and analytical chemistry of this widely used therapeutic agent.[5][6][7] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the synthesis of Timolol.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic and analytical applications.
| Property | Value | Reference(s) |
| CAS Number | 30165-96-9 | [8][9] |
| Molecular Formula | C₆H₈ClN₃OS | [9] |
| Molecular Weight | 205.67 g/mol | [9] |
| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [9] |
| Appearance | Off-white to light yellow or brown crystalline powder/solid | [4][10] |
| Melting Point | 44-47 °C | [4] |
| Boiling Point | 307.8 ± 42.0 °C (Predicted) | [4] |
| Density | 1.462 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) | [4][8] |
| LogP | 1.66 | [11] |
Spectroscopic Data
The structural elucidation and confirmation of this compound are based on various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H) | [2][12] |
| Mass Spectrometry (MS) | (M + H)⁺ = 206.1 | [2][12] |
| IR Spectrum | Available through various databases. | [9] |
| ¹³C NMR Spectrum | Available through various databases. | [9] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.
General Synthesis Protocol
A general and widely cited procedure for the synthesis is as follows:
-
Reaction Setup: To a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).
-
Heating: Heat the flask to 110 °C.
-
Addition of Reactant: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.
-
Reaction: Maintain the reaction temperature at 110 °C with continuous stirring for 2 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 30 mL of water and acidify with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
-
Isolation and Purification:
This protocol typically yields the product as an orange solid with a high yield (around 87.9%).[2][12]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Role in Timolol Synthesis and Biological Significance
Intermediate in Timolol Synthesis
This compound is a key precursor in several synthetic routes to Timolol.[6][8][13] A common synthetic strategy involves the reaction of this intermediate with a suitable chiral side-chain, often derived from glycidol or a related epoxide, to introduce the (S)-(-)-1-(tert-butylamino)-2-propanol moiety.
Biological Activity and Signaling Pathway of Timolol
While there is a lack of information on the specific biological activity of this compound itself, its end-product, Timolol, is a well-characterized non-selective beta-adrenergic antagonist.[2][14]
Mechanism of Action of Timolol:
Timolol primarily exerts its therapeutic effect in glaucoma by reducing intraocular pressure. This is achieved by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye.[12][14] The blockade of these receptors leads to a decrease in the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[12][14] The reduction in aqueous humor inflow results in a decrease in intraocular pressure.
Signaling Pathway of Timolol Action
Caption: Role of the intermediate in Timolol synthesis and Timolol's mechanism of action.
Analytical Methods
As "Timolol Impurity F," the accurate detection and quantification of this compound are crucial for the quality control of Timolol drug substance and products.[15] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
Representative HPLC Method for Impurity Profiling
While specific monograph methods should be consulted, a general reverse-phase HPLC method for the analysis of Timolol and its impurities would typically involve:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][17]
-
Detection: UV detection at a wavelength where Timolol and its impurities have significant absorbance, often around 295 nm.[3]
-
Flow Rate: Typically around 1.0 mL/min.
The specific gradient or isocratic conditions would be optimized to achieve adequate separation of all known impurities, including Impurity F.
Analytical Workflow Diagram
Caption: General workflow for the analysis of Timolol Impurity F.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate precautions.[8][11][14] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][11] It should be stored in a cool, dry, and well-ventilated area.[4][10]
Conclusion
This compound is a compound of considerable importance in pharmaceutical development and manufacturing. Its primary role as a key intermediate in the synthesis of Timolol and its status as a monitored impurity highlight the need for a thorough understanding of its chemical properties, synthesis, and analysis. This guide provides a consolidated resource for researchers and professionals working with this compound, facilitating its effective and safe use in drug development and quality assurance.
References
- 1. Timolol impurity F European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 30165-96-9 [chemicalbook.com]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Timolol EP Impurity G (free base) | 75202-36-7 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. combi-blocks.com [combi-blocks.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Timolol impurity F CRS | CAS 30165-96-9 | LGC Standards [lgcstandards.com]
- 14. capotchem.com [capotchem.com]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-Chloro-4-morpholino-1,2,5-thiadiazole physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS No: 30165-96-9). Also known as Timolol Impurity F, this compound is a key intermediate in the synthesis of the beta-adrenergic blocker, Timolol. This document consolidates available data on its synthesis, characterization, and safety profile to support research and development activities in the pharmaceutical industry. While extensive data on its chemical nature is available, information regarding its specific biological activity and interaction with signaling pathways is not extensively documented in publicly available literature.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound characterized by a thiadiazole ring substituted with a chloro group and a morpholino group. Its key identifiers and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |
| Synonyms | This compound, Timolol Impurity F, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | [1][2][3] |
| CAS Number | 30165-96-9 | [1][4] |
| Molecular Formula | C₆H₈ClN₃OS | [4][5] |
| Molecular Weight | 205.67 g/mol | [1][4] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [4] |
| Melting Point | 44-47 °C (lit.) | [6] |
| Boiling Point | 307.8 ± 42.0 °C (Predicted) | [4] |
| Density | 1.462 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) | [4] |
| Flash Point | > 230 °F (> 110 °C) | [4] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 3.80-3.90 (m, 4H), 3.45-3.55 (m, 4H).[5][7]
-
Mass Spectrometry (MS): The mass spectrum shows a (M+H)⁺ peak at m/z 206.1, confirming the molecular weight of the compound.[5][7] Further fragmentation data is available on databases such as PubChem, with a top peak at m/z 147.[1]
-
Infrared (IR) Spectroscopy: IR spectral data is available in databases like PubChem, though specific peak assignments are not detailed in the readily accessible literature.[1]
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the synthesis of this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[5][7]
Materials:
-
3,4-dichloro-1,2,5-thiadiazole
-
Morpholine
-
Concentrated Hydrochloric Acid
-
Methanol
-
Water
-
Ice
Procedure:
-
To a solution of morpholine (4.0 equivalents) in a suitable solvent, slowly add 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 2 hours.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add water to the cooled mixture and acidify with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from methanol to yield pure this compound as an orange solid.[5][7]
Characterization: The final product can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[5][7]
Caption: Synthesis workflow for this compound.
Role in Drug Development
This compound is a crucial intermediate in the synthesis of Timolol.[9] Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma, hypertension, and to prevent heart attacks. The synthesis of high-purity Timolol requires well-characterized intermediates, making the study of this compound essential for quality control in pharmaceutical manufacturing.
Caption: Logical relationship of the compound as a key intermediate in Timolol synthesis.
Biological Activity and Toxicological Profile
Biological Activity
There is a significant lack of publicly available data on the specific biological activities of this compound. As an impurity and synthetic intermediate of Timolol, it is not expected to have the desired pharmacological activity of the final drug product. A study on the combination of Timolol and Brimonidine Tartrate with exaggerated concentrations of impurities found no additional toxicologically significant effects, suggesting that the impurities, including this compound, may have a low biological activity profile at typical residual concentrations.[10] However, dedicated pharmacological studies on the isolated compound are not readily found in the literature.
Toxicological Data
Safety data sheets (SDS) provide the primary source of toxicological information for this compound.
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Sensitization: May cause respiratory irritation.[1]
Handling Precautions: Due to its hazardous properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[4]
Conclusion
This compound is a well-characterized chemical entity with established physical and chemical properties. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Timolol. While a detailed synthesis protocol and foundational spectroscopic data are available, a comprehensive understanding of its biological activity and its potential interactions with signaling pathways remains an area for future research. The available toxicological data necessitates careful handling of this compound in a laboratory and manufacturing setting. This guide serves as a valuable resource for professionals involved in the research, development, and quality control of Timolol and related pharmaceutical products.
References
- 1. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Timolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Timolol impurity F European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 30165-96-9 [chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. capotchem.com [capotchem.com]
An In-depth Technical Guide to 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is a heterocyclic compound featuring a substituted 1,2,5-thiadiazole ring linked to a morpholine moiety. Its official IUPAC name is 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[1]. This compound is also recognized as an impurity of the beta-adrenergic blocker, Timolol, designated as "Timolol Impurity F"[2][3]. The presence of the thiadiazole and morpholine scaffolds suggests potential for a range of biological activities, as these heterocycles are prevalent in many pharmacologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |
| Synonyms | 3-Chloro-4-morpholino-1,2,5-thiadiazole, Timolol Impurity F | [2][3] |
| CAS Number | 30165-96-9 | [2] |
| Molecular Formula | C₆H₈ClN₃OS | [2] |
| Molecular Weight | 205.67 g/mol | [2][4] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 44-47 °C | |
| Solubility | Sparingly soluble in Chloroform and Methanol, slightly soluble in DMSO. |
Synthesis
A detailed experimental protocol for the synthesis of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is described below.
Experimental Protocol: Synthesis from Morpholine and 3,4-Dichloro-1,2,5-thiadiazole
This procedure outlines the nucleophilic substitution reaction between morpholine and 3,4-dichloro-1,2,5-thiadiazole.
Materials:
-
Morpholine
-
3,4-Dichloro-1,2,5-thiadiazole
-
Concentrated Hydrochloric Acid
-
Methanol
-
Water
-
100-mL three-necked flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a 100-mL three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine (6.75 g, 77.4 mmol).
-
Heat the flask to 110 °C with stirring.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.
-
After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 30 mL of water to the cooled mixture.
-
Acidify the mixture with concentrated hydrochloric acid while stirring at 0 °C until a precipitate forms.
-
Collect the solid product by filtration.
-
Wash the collected solid with water and dry it.
-
Recrystallize the crude product from methanol to obtain the purified 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.
-
Dry the final product under high vacuum.
This procedure typically yields an orange solid with a high percentage yield.
Biological Activity and Potential Applications
Potential Antimicrobial and Antifungal Activity
Thiadiazole derivatives are known to exhibit significant antimicrobial and antifungal properties[5][6]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of metabolic pathways. Further research is required to determine if 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine possesses such activities.
Potential Anticancer Activity
Derivatives of 1,3,4-thiadiazole have been investigated for their cytotoxic effects against various cancer cell lines[7]. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. The anticancer potential of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine remains to be elucidated through dedicated screening programs.
Relevance as a Timolol Impurity
This compound is a known impurity in the manufacturing of Timolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension[8]. The biological activity of this impurity, particularly its potential interaction with adrenergic receptors, warrants further investigation to ensure the safety and efficacy of Timolol formulations. The synthesis of this and other impurities is crucial for their use as reference standards in quality control processes[9].
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.
Caption: Synthesis workflow for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.
Hypothetical Signaling Pathway
Based on the known activities of some thiadiazole derivatives as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action. Note: This is a generalized representation and has not been experimentally validated for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.
Caption: Hypothetical enzyme inhibition pathway.
Conclusion
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is a well-characterized compound from a chemical standpoint, with established synthetic routes. Its primary significance currently lies in its role as a process-related impurity in the production of the widely used pharmaceutical, Timolol. While the thiadiazole and morpholine moieties are known pharmacophores, the specific biological activity profile of this particular compound remains largely unexplored. Future research should focus on in-vitro and in-vivo studies to elucidate its potential pharmacological and toxicological properties. Such data would be invaluable for a more comprehensive risk assessment in pharmaceutical manufacturing and could potentially unveil novel therapeutic applications for this and related compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. store.usp.org [store.usp.org]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 9. orbi.uliege.be [orbi.uliege.be]
Spectral Analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data available for the compound 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate in the synthesis of pharmaceuticals such as Timolol.[1] This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines representative experimental protocols, and illustrates the analytical workflow for the characterization of this compound.
Core Spectral Data
The structural elucidation of this compound is supported by ¹H NMR and mass spectrometry data. These findings are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is instrumental in defining the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum reveals the characteristic signals of the morpholine ring protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 3.45-3.55 | Multiplet | 4H | 2 x -CH₂-N- |
| 3.80-3.90 | Multiplet | 4H | 2 x -CH₂-O- |
Solvent: CDCl₃, Frequency: 400 MHz[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its expected molecular mass.
Table 2: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 206.1 |
Note: The calculated monoisotopic mass of C₆H₈ClN₃OS is 205.0077 g/mol .[3] The observed m/z of 206.1 is consistent with the protonated molecule [M+H]⁺.
Experimental Protocols
The following sections describe representative methodologies for acquiring the NMR and mass spectral data presented above. While the exact experimental conditions for the cited data are not available, these protocols represent standard practices for the analysis of organic compounds.
NMR Spectroscopy Protocol (Representative)
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
A 400 MHz NMR spectrometer (e.g., Bruker Avance III or equivalent) is used for data acquisition.
-
The spectrometer is tuned to the ¹H frequency.
-
Standard acquisition parameters for a ¹H NMR spectrum are employed, including:
-
A 90° pulse width.
-
A relaxation delay of 1-2 seconds.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
Mass Spectrometry Protocol (Representative)
1. Sample Preparation:
-
A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
The stock solution is further diluted to a final concentration of approximately 10-100 ng/mL for analysis.
2. Instrumentation and Data Acquisition:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source is operated in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Typical ESI source parameters include:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas pressure: 20-30 psi
-
Drying gas flow rate: 5-10 L/min
-
Drying gas temperature: 250-350 °C
-
-
The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu) to detect the ion of interest.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.
Caption: Workflow for Spectral Analysis.
As this compound is primarily a synthetic intermediate and an impurity in the production of other active pharmaceutical ingredients, there is no known signaling pathway directly associated with it. Therefore, a diagram illustrating a biological pathway is not applicable.
References
The Multifaceted Biological Activities of 1,2,5-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other key heterocycles have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, anti-inflammatory, and neurological activities of 1,2,5-thiadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
1,2,5-Thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the disruption of critical cellular processes, leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 1,2,5-thiadiazole derivatives, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.
| Compound Class | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Anthra[1,2-c][1][2][3]thiadiazole-6,11-diones | Leukemia, Prostate Cancer | 0.18 - 1.45 | [4] |
| Ovarian, Breast, Melanoma, Renal, Glioma, NSCLC | 0.20 - 5.68 | [4] | |
| Anthra[2,1-c][1][2][3]thiadiazole-6,11-dione (NSC745885) | Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma | 0.16 - 7.71 | [4] |
| Colon, NSCLC | 1.28 - 17.40 | [4] | |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (Cervical Carcinoma), U2OS (Osteosarcoma) | 0.69 - 0.70 | [4] |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | T47D (Breast Cancer) | 0.042 - 0.058 | [4] |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | MCF-7, MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | 0.10 - 11.5 | [5] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][6][7]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
1,2,5-Thiadiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the 1,2,5-thiadiazole derivative and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: Induction of Apoptosis
Many 1,2,5-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be visualized through the activation of caspase cascades and the cleavage of downstream targets like PARP (Poly (ADP-ribose) polymerase).
Caption: Western Blot Workflow for Apoptosis Marker Detection.
Caption: Apoptosis Signaling Cascade.
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample.[2][10][11][12][13]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.[12]
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.[10]
-
Protein Transfer: Transfer separated proteins to a membrane.[11]
-
Blocking: Block non-specific binding sites on the membrane.[10]
-
Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.[12]
-
Detection: Detect the protein of interest using a chemiluminescent substrate and an imaging system.[12]
-
Analysis: Analyze the band intensities to determine changes in protein expression.[11]
Antimicrobial Activity: Combating Bacteria and Fungi
Certain 1,2,5-thiadiazole derivatives exhibit promising activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiadiazole derivatives against various microorganisms.
| Compound Class | Microorganism(s) | MIC (µg/mL) | Reference |
| 1,2,5-Thiadiazole derivative | Mycobacterium tuberculosis | 25.00 | [14] |
| 2-Amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus, Bacillus subtilis | 20 - 28 | [15] |
| Escherichia coli, Pseudomonas aeruginosa | 24 - 40 | [15] | |
| Aspergillus niger, Candida albicans | 32 - 42 | [15] | |
| 1,3,4-Thiadiazole derivative | Staphylococcus epidermidis | 31.25 | [16] |
| Micrococcus luteus | 15.63 | [16] | |
| Pyrazole-thiadiazole derivatives | Aspergillus fumigatus | 0.9 | [17] |
| Geotrichum candidum | 0.08 | [17] | |
| Staphylococcus aureus | 1.95 | [17] |
Experimental Protocol: Agar Disk Diffusion Method
The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[18][19][20][21]
Materials:
-
Petri dishes with Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile paper disks
-
1,2,5-Thiadiazole derivative solution
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the agar plate uniformly with the test microorganism.[20]
-
Disk Application: Place sterile paper disks impregnated with the 1,2,5-thiadiazole derivative, positive control, and negative control onto the agar surface.[19]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.[18]
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
1,2,5-Thiadiazole derivatives have also been investigated for their potential to alleviate inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to screen for acute anti-inflammatory activity.[3][22][23][24][25]
Materials:
-
Rats
-
1% Carrageenan solution in saline
-
1,2,5-Thiadiazole derivative
-
Positive control (e.g., indomethacin, diclofenac)
-
Plethysmometer or calipers
Procedure:
-
Animal Dosing: Administer the 1,2,5-thiadiazole derivative or control compound to the rats (e.g., orally or intraperitoneally).[3]
-
Induction of Edema: After a set time, inject carrageenan into the subplantar region of the rat's hind paw.[23]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only control group.
Caption: In Vivo Anti-inflammatory Assay Workflow.
Neurological Activities: Modulating Receptors in the CNS
Derivatives of 1,2,5-thiadiazole have shown affinity for and activity at key receptors in the central nervous system (CNS), suggesting their potential in treating neurological disorders.
Mechanism of Action in Neurological Disorders
Studies have indicated that certain 1,2,5-thiadiazole derivatives can act as agonists or antagonists at muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors.[6][26][27] For instance, some derivatives have been identified as potent and selective ligands at human 5-HT1A receptors.[27] Others have shown agonist activity at M1, M2, and M4 muscarinic receptors, a profile that could be beneficial in conditions like schizophrenia.[6][26]
Caption: CNS Receptor Modulation by 1,2,5-Thiadiazoles.
Conclusion
The 1,2,5-thiadiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neurological effects. The provided quantitative data highlights their efficacy, while the detailed experimental protocols offer a practical foundation for researchers to further explore and validate these findings. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their mechanisms of action. Continued research into the structure-activity relationships and optimization of 1,2,5-thiadiazole derivatives holds significant potential for the discovery of novel and effective drugs to address a range of unmet medical needs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 19. apec.org [apec.org]
- 20. asm.org [asm.org]
- 21. woah.org [woah.org]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key heterocyclic intermediate in pharmaceutical synthesis. The document details its discovery and historical context, chemical and physical properties, a detailed synthesis protocol, and available toxicological data. All quantitative information is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction
This compound, with the CAS number 30165-96-9, is a substituted thiadiazole that has garnered significant attention not for its direct biological activity, but as a crucial building block in the synthesis of the beta-adrenergic blocker, Timolol.[1][2] Its history is intrinsically linked to the development of Timolol, a medication used in the treatment of glaucoma and hypertension. This compound is also recognized in pharmacopeial standards as "Timolol EP Impurity F," highlighting its importance in the quality control and manufacturing of Timolol.[3] This guide aims to consolidate the available scientific and technical information on this compound, providing a valuable resource for chemists and pharmaceutical scientists.
Discovery and History
The discovery of this compound is not attributed to a singular, isolated event but is rather embedded within the broader research and development of 1,2,5-thiadiazole derivatives as potential pharmaceuticals in the mid-20th century. Its synthesis and utility became prominent with the invention and subsequent production of Timolol. Patents related to the synthesis of Timolol describe various synthetic routes where this compound serves as a key intermediate.[4][5][6] These documents, while not focused on the "discovery" of the intermediate itself, provide the earliest detailed accounts of its preparation and characterization as a necessary precursor to the final active pharmaceutical ingredient.
The primary route to its synthesis involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1][7] This reaction provides a straightforward and efficient method for its production on a laboratory and industrial scale.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 30165-96-9[1] |
| Molecular Formula | C₆H₈ClN₃OS[7] |
| Molecular Weight | 205.67 g/mol [7] |
| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[3] |
| Synonyms | 3-Morpholino-4-chloro-1,2,5-thiadiazole, Timolol Impurity F[3] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white or light yellow crystalline powder[2] |
| Melting Point | 44-47 °C[8] |
| Solubility | Sparingly soluble in chloroform and methanol, slightly soluble in DMSO.[9] |
| pKa (Predicted) | -0.18 ± 0.10 |
Experimental Protocols
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the nucleophilic substitution of a chlorine atom from 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1][7]
Experimental Procedure:
-
To a 100 mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).
-
Heat the flask to 110 °C.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.
-
Maintain the reaction temperature at 110 °C and stir for 2 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol and dry under high vacuum to yield the final product.
Expected Yield: 3.5 g (87.9%) of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine as an orange solid.[7]
Spectroscopic and Analytical Data
The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H)[7] |
| Mass Spectrometry (MS) | (M + H)⁺ = 206.1[7] |
Note: The provided ¹H NMR data from the source appears to show two multiplets for the morpholine protons. A more detailed analysis would likely show two distinct triplets for the protons adjacent to the oxygen and nitrogen atoms.
Role in Timolol Synthesis
This compound is a pivotal intermediate in several patented synthetic routes to Timolol.[4][5][6] The general scheme involves the displacement of the remaining chlorine atom on the thiadiazole ring with a protected or unprotected side chain that will ultimately form the (S)-1-(tert-butylamino)-2-propanol moiety of Timolol.
Toxicological and Safety Information
Limited toxicological data is available for this compound. The available information suggests that the compound may be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[3][10]
Table 4: Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[10]
Conclusion
This compound is a well-characterized intermediate with a clearly defined role in the synthesis of the pharmaceutical agent Timolol. While its discovery is intertwined with the development of Timolol rather than being a standalone event, its synthesis and properties are well-documented in the scientific and patent literature. This guide has consolidated the available data on its synthesis, chemical and physical properties, and safety, providing a valuable technical resource for professionals in the field of drug development and organic synthesis. Further research into its potential biological activities, if any, beyond its role as a synthetic intermediate, could be an area for future investigation.
References
- 1. This compound | 30165-96-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 5. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents [patents.google.com]
- 6. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 30165-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole: Safety, Hazards, and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, hazards, and handling procedures for 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS No: 30165-96-9). The information is compiled from various safety data sheets and chemical literature to ensure researchers and laboratory personnel can manage this chemical intermediate safely and effectively. This compound is primarily used for research and development purposes, notably as an intermediate in the synthesis of Timolol.[1][2]
Chemical Identification and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₆H₈ClN₃OS.[1] It is also known by synonyms such as 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 205.67 g/mol | [1][3] |
| Appearance | White to Off-White or Light Yellow Solid/Powder/Crystal | [1][4][5] |
| Melting Point | 44.0 to 48.0 °C | [4] |
| Boiling Point | 402°C (lit.) | [1] |
| Density | 1.462 g/cm³ | [1] |
| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) |[1] |
Hazard Identification and Classification
The hazard classification for this compound can vary between suppliers. However, aggregated data indicates that it should be handled as a hazardous substance.[3] The primary hazards are related to acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3] |
Note: Aggregated GHS information from 7 reports indicates that 71.4% of notifications include these hazard classifications.[3]
Precautionary Statements (P-phrases) for Safe Handling:
-
Prevention: P261, P264, P270, P271, P280[1]
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P362+P364[1]
-
Storage: P403+P233, P405[1]
-
Disposal: P501[1]
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk. All personnel should be thoroughly familiar with the Safety Data Sheet (SDS) before working with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Handle with chemical-impervious gloves (inspect before use). Wear protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter type (e.g., P95 or P2).[7]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Ensure adequate ventilation and use in a controlled environment like a fume hood.[7]
Storage Conditions
-
Store in a well-ventilated, dry, and cool place.[6][8] Some suppliers recommend refrigerated storage.[8]
-
Store locked up.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Caption: Workflow for Safe Handling of this compound.
Emergency and First Aid Procedures
In case of exposure, immediate action is required. Always consult a physician and show them the Safety Data Sheet.[7][8]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][7][8]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical help.[1][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][8]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[1][7][8]
Caption: First Aid Response Pathway for Accidental Exposure.
Fire-Fighting and Accidental Release
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and sulfur oxides.[7][10]
-
Accidental Release: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation. Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal. Do not let the product enter drains.[7][8]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. The compound is generally stable under normal conditions.[1][9]
-
Conditions to Avoid: Incompatible products and materials.[9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon oxides, sulfur oxides, and hydrogen chloride gas.[7][10]
Experimental Protocols
This compound is an intermediate in the synthesis of other molecules, such as Timolol.[2] A general laboratory-scale synthesis protocol is provided below.
Synthesis of this compound[2][12]
This procedure describes the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.
Materials and Equipment:
-
3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol)
-
Morpholine (6.75 g, 77.4 mmol)
-
100-mL three-necked flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Concentrated hydrochloric acid
-
Water
-
Methanol (for recrystallization)
-
Filtration apparatus
Methodology:
-
Add morpholine (6.75 g) to a 100-mL three-necked flask equipped with a reflux condenser.
-
Heat the flask to 110 °C.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g) dropwise over a period of 20 minutes.
-
After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration.
-
Wash the collected solid with water and then dry it.
-
Recrystallize the resulting orange solid from methanol and dry under a high vacuum to yield the final product, 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.[2][11]
Toxicological and Ecological Information
-
Toxicological Information: The primary known toxicological effects are covered by the GHS classifications: harmful if swallowed, and causes skin, eye, and respiratory irritation.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated.[7] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]
-
Ecological Information: No data is available on the ecological effects of this compound. It should not be released into the environment, and measures should be taken to prevent it from entering drains.[7][8]
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or the official Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted by qualified individuals in a controlled environment, adhering to all applicable safety regulations.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 30165-96-9 [chemicalbook.com]
- 3. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 30165-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.at [fishersci.at]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
The 1,2,5-Thiadiazole Scaffold: A Versatile Core for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,5-thiadiazole heterocyclic ring system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties and ability to engage in various biological interactions have led to the development of potent and selective agents targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the significant potential of the 1,2,5-thiadiazole core, with a focus on its applications as a muscarinic receptor agonist, an anticancer agent, an antimicrobial compound, in the treatment of Alzheimer's disease, and as a nitric oxide donor.
Muscarinic Receptor Agonism: Targeting Cognitive and Neurological Disorders
Derivatives of the 1,2,5-thiadiazole scaffold have been extensively investigated as potent and selective muscarinic acetylcholine receptor (mAChR) agonists.[1][2] The M1 subtype of mAChRs is a particularly important target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The 1,2,5-thiadiazole ring acts as a bioisostere for the ester group in acetylcholine, leading to compounds with enhanced stability and desirable pharmacological properties.
Quantitative Data: Muscarinic Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of representative 1,2,5-thiadiazole derivatives for muscarinic receptors.
| Compound | Structure | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| Xanomeline | 3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 2.5 | 17 | 4.3 | 4.8 | 1.8 | [3] |
| Butoxy-TZTP | 3-(3-Butoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 1.8 | 45 | 15 | 10 | 3.2 | [3] |
| Propylthio-TZTP | 3-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 0.9 | 28 | 8.1 | 5.5 | 1.5 | [3] |
Signaling Pathway: M1 Muscarinic Receptor Activation
Activation of the M1 muscarinic receptor by a 1,2,5-thiadiazole agonist initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including neuronal excitation.
Experimental Protocol: Muscarinic Receptor Binding Assay
A detailed protocol for determining the binding affinity of 1,2,5-thiadiazole derivatives to muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
Test compounds (1,2,5-thiadiazole derivatives)
-
Atropine or other known muscarinic antagonist for non-specific binding determination
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or a saturating concentration of atropine (for non-specific binding).
-
Add the radioligand ([3H]-NMS) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticancer Activity: A Multi-faceted Approach to Combat Malignancy
The 1,2,5-thiadiazole scaffold is present in a variety of compounds exhibiting potent anticancer activity against numerous cancer cell lines.[4] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways crucial for tumor growth and survival.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,2,5-thiadiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Anthra[1,2-c][1][5][6]thiadiazole-6,11-dione derivative | Leukemia (CCRF-CEM) | 0.25 | [4] |
| Prostate (PC-3) | 0.56 | [4] | |
| Ovarian (OVCAR-3) | 1.2 | [4] | |
| 2-amino-1,3,4-thiadiazole derivative | Breast (MCF-7) | 2.8 | [7] |
| Lung (A549) | 4.1 | [7] | |
| Colon (HCT-116) | 3.5 | [7] |
Signaling Pathway: Induction of Apoptosis
Many 1,2,5-thiadiazole anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This often involves the intrinsic pathway, characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases. Treatment with these compounds can lead to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[8][9]
Experimental Protocol: MTT Cell Viability Assay
A standard colorimetric assay to assess the cytotoxic effects of 1,2,5-thiadiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (1,2,5-thiadiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Combating Infectious Diseases
The 1,2,5-thiadiazole scaffold has been incorporated into molecules with significant activity against a broad spectrum of bacteria and fungi.[10][11][12] These compounds represent a promising avenue for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table provides the MIC values for representative 1,2,5-thiadiazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 4-morpholino-1,2,5-thiadiazol-3-ol derivative | Staphylococcus aureus | 16 | [10] |
| Escherichia coli | 32 | [10] | |
| Candida albicans | 8 | [10] | |
| 2-amino-1,3,4-thiadiazole derivative | Bacillus subtilis | 12.5 | [11] |
| Pseudomonas aeruginosa | 50 | [11] | |
| Aspergillus niger | 25 | [11] |
Experimental Workflow: Broth Microdilution Method for MIC Determination
A standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.
References
- 1. 1,2,5-Thiadiazole derivatives of arecoline stimulate M1 receptors coupled to phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of side chains on 1,2,5-thiadiazole-azacycles optimal for muscarinic m1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key chemical intermediate in the synthesis of the beta-adrenergic blocker, Timolol. This document details its synonyms, chemical properties, and related compounds. Furthermore, it outlines a detailed experimental protocol for its synthesis and presents relevant quantitative data in a structured format. Diagrams illustrating the synthetic pathway and logical relationships are included to facilitate a deeper understanding of its chemical context.
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical synthesis. Its primary importance lies in its role as a direct precursor to Timolol, a widely used medication for treating glaucoma and hypertension. The purity and characterization of this intermediate are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for professionals engaged in the research and development of related pharmaceutical compounds.
Synonyms and Identifiers
Correctly identifying a chemical compound is critical for accurate research and communication. This compound is known by several alternative names and identifiers in chemical literature and commercial databases.
| Identifier Type | Identifier | Source |
| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [1][2] |
| CAS Number | 30165-96-9 | [1][3] |
| Molecular Formula | C6H8ClN3OS | [2][3] |
| Molecular Weight | 205.67 g/mol | [2][3] |
| InChI | InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2 | [2] |
| InChIKey | LAUCCQWGVCJGFT-UHFFFAOYSA-N | [2] |
| SMILES | C1COCCN1C2=NSN=C2Cl | [2] |
| Depositor-Supplied Synonyms | This compound, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine, Morpholine, 4-(4-chloro-1,2,5-thiadiazol-3-yl)-, 3-Morpholino-4-chloro-1,2,5-thiadiazole, 4-Chloro-3-morpholino-1,2,5-thiadiazole, Timolol EP Impurity F, Timolol Related Compound F | [1][2][3] |
| EC Number | 250-077-1 | [1] |
| UNII | M15N21L9HT | [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical State | Solid, White to Off-White Crystalline Powder | [4] |
| Melting Point | 44-47 °C | [5] |
| Boiling Point (Predicted) | 307.8 ± 42.0 °C | [5] |
| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [5] |
| Flash Point | > 230 °F | [5] |
| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) | [5] |
| pKa (Predicted) | -0.18 ± 0.10 | [5] |
| Purity (GC) | >98.0% |
Related Compounds and Synthetic Context
This compound is a pivotal intermediate in the synthesis of Timolol.[6][7] Understanding its position in this synthetic pathway provides context and identifies structurally related compounds.
Precursors
-
3,4-Dichloro-1,2,5-thiadiazole (CAS: 5728-20-1): The starting material that provides the thiadiazole ring.[1]
-
Morpholine (CAS: 110-91-8): Reacts with 3,4-dichloro-1,2,5-thiadiazole to introduce the morpholino group.[1]
Downstream Products
-
Timolol (CAS: 26839-75-8): The final API, synthesized from this compound.[6][8] Timolol is a non-selective beta-adrenergic receptor blocker.[7]
-
(S)-Timolol maleate (CAS: 26921-17-5): The maleate salt of the S-enantiomer of Timolol, which is the active form used in pharmaceutical formulations.[8]
Structural Analogs and Impurities
The synthesis of Timolol can result in several related impurities, some of which are structurally similar to the main compound. The subject compound itself is considered an impurity in the final Timolol product (Timolol EP Impurity F).[1][9]
Caption: Synthetic relationship of the core intermediate.
Experimental Protocol: Synthesis of this compound
The following protocol is a detailed method for the synthesis of this compound from 3,4-dichloro-1,2,5-thiadiazole and morpholine.[1]
Materials and Reagents
-
3,4-Dichloro-1,2,5-thiadiazole
-
Morpholine
-
Water (deionized)
-
Concentrated Hydrochloric Acid
-
Methanol
-
100-mL three-necked flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Filtration apparatus
Procedure
-
Reaction Setup: Assemble a 100-mL three-necked flask with a reflux condenser and a magnetic stirrer.
-
Addition of Morpholine: Add morpholine (6.75 g, 77.4 mmol) to the flask.
-
Heating: Heat the flask to 110 °C.
-
Addition of Dichlorothiadiazole: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.
-
Reaction: Maintain the reaction temperature at 110 °C with continuous stirring for 2 hours after the addition is complete.
-
Cooling and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Add 30 mL of water.
-
Acidification and Precipitation: Acidify the mixture with concentrated hydrochloric acid. Stir at 0 °C until a precipitate forms.
-
Isolation and Washing: Collect the solid product by filtration, wash with water, and dry.
-
Recrystallization: Recrystallize the crude product from methanol and dry under high vacuum to yield 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.
Characterization
The final product can be characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 3.45-3.55 (m, 2H), 3.80-3.90 (m, 2H).[1]
-
Mass Spectrometry (M+H)⁺: 206.1.[1]
Caption: Experimental workflow for the synthesis.
Biological Context and Signaling Pathways
Direct studies on the specific signaling pathways of this compound are not extensively available, which is common for a synthetic intermediate. However, its biological relevance can be inferred from its structural features and its role in the synthesis of Timolol.
The 1,2,5-thiadiazole ring is a known pharmacophore present in various biologically active compounds.[10] Derivatives of thiadiazoles have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12]
The ultimate product, Timolol, functions as a non-selective beta-adrenergic antagonist. It competitively blocks beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. In the eye, it reduces the production of aqueous humor, thereby lowering intraocular pressure. While this compound does not share this specific mechanism of action, its presence as a potential impurity in Timolol necessitates an understanding of its toxicological profile.
Caption: Biological context of the core compound.
Conclusion
This compound is a well-characterized chemical entity with a defined role in pharmaceutical manufacturing. This guide has provided a consolidated resource covering its nomenclature, physicochemical properties, synthetic route, and relationship to the drug Timolol. The provided experimental protocol and structured data tables are intended to support researchers and developers in their work with this compound and its derivatives. Further research into the specific biological activities and potential toxicological profile of this intermediate could be beneficial for impurity profiling and risk assessment in drug development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (S)-Timolol maleate synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. japsonline.com [japsonline.com]
- 12. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
Introduction
3-Chloro-4-morpholino-1,2,5-thiadiazole is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its primary application is as a crucial intermediate in the synthesis of Timolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension.[1][2][3] The synthesis protocol described herein details a reliable and high-yield method for the preparation of this compound via a nucleophilic aromatic substitution reaction.
Chemical Properties
The target compound, with the molecular formula C6H8ClN3OS and a molecular weight of 205.67 g/mol , typically appears as an off-white to light yellow crystalline powder.[3][4] It is soluble in chloroform and slightly soluble in DMSO and methanol.[1][5]
Synthesis Protocol
The synthesis involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine, where one of the chlorine atoms is displaced by the morpholine nucleophile.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 3,4-Dichloro-1,2,5-thiadiazole | 155.00 | 3.0 | 19.3 | 1.0 |
| Morpholine | 87.12 | 6.75 | 77.4 | 4.0 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - | - |
| Water (Deionized) | 18.02 | 30 mL | - | - |
| Methanol | 32.04 | As needed | - | - |
Experimental Procedure
-
Reaction Setup : A 100-mL three-necked flask is equipped with a reflux condenser and a magnetic stirrer.
-
Initial Charge : Morpholine (6.75 g, 77.4 mmol) is added to the flask.[2][6]
-
Heating : The flask is heated to 110 °C in a heating mantle.[2][6]
-
Addition of Reactant : 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) is added dropwise to the heated morpholine over a period of 20 minutes.[2][6]
-
Reaction : The reaction mixture is maintained at 110 °C and stirred for 2 hours.[2][6]
-
Cooling and Quenching : After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.[2][6] 30 mL of water is then added to the cooled mixture.[2][6]
-
Precipitation : The mixture is acidified with concentrated hydrochloric acid while maintaining the temperature at 0 °C. The solution is stirred until a precipitate forms.[2][6]
-
Isolation : The solid product is collected by vacuum filtration and the filter cake is washed with water.[2][6]
-
Purification and Drying : The resulting orange solid is recrystallized from methanol and dried under high vacuum to yield the final product.[2][6] A yield of 3.5 g (87.9%) can be expected.[2][6]
Product Characterization
| Property | Value |
| Appearance | White to Light yellow powder/crystal |
| Melting Point | 44-47 °C[1][2] |
| Molecular Formula | C6H8ClN3OS[4][6] |
| Molecular Weight | 205.67 g/mol [4][6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.80-3.90 (m, 4H), 3.45-3.55 (m, 4H) |
| Mass Spectrum (M+H)⁺ | 206.1[2][6] |
Note on NMR data: The original source data appears to have a typo assigning 2H to each multiplet.[2][6] Based on the morpholine structure, two multiplets of 4H each are expected, corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively.
Visualized Workflows
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification process.
References
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 30165-96-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Use of 3-Chloro-4-morpholino-1,2,5-thiadiazole as a Key Intermediate in the Synthesis of Timolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of the beta-adrenergic blocker, Timolol, utilizing 3-Chloro-4-morpholino-1,2,5-thiadiazole as a crucial intermediate. The following sections outline both racemic and enantioselective synthetic routes, offering flexibility for various research and development needs.
Introduction
Timolol is a non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma and ocular hypertension. The synthesis of Timolol often involves the coupling of a morpholino-thiadiazole moiety with a propanolamine side chain. This compound serves as a stable and effective precursor for introducing the morpholino-thiadiazole core. This document details the synthesis of this key intermediate and its subsequent conversion to Timolol.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| 3,4-dichloro-1,2,5-thiadiazole | Morpholine | None | 110 °C | 2 hours | 87.9% |
Table 2: Racemic Synthesis of Timolol
| Reactant 1 | Reactant 2 | Base | Solvent | Yield |
| Oxazolidine derivative of dl-3-t-butylamino-1,2-propanediol | This compound | Potassium tert-butoxide | tert-Butanol | 53% |
Table 3: Enantioselective Synthesis of (S)-Timolol
| Reactant 1 | Reactant 2 | Base | Solvent | Yield |
| (S)-(-)-2-phenyl-3-tert-butyl-5-hydroxymethyloxazolidine | This compound | Sodium | Trimethyl carbinol | 50% (for the condensation and hydrolysis steps)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate from 3,4-dichloro-1,2,5-thiadiazole and morpholine.
Materials:
-
3,4-dichloro-1,2,5-thiadiazole
-
Morpholine
-
Concentrated Hydrochloric Acid
-
Water
-
Methanol
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
To a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).
-
Heat the flask to 110 °C.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.
-
Maintain the reaction temperature at 110 °C with stirring for 2 hours after the addition is complete.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol and dry under high vacuum to yield 3.5 g (87.9%) of this compound as an orange solid.
Protocol 2: Racemic Synthesis of Timolol
This protocol outlines the synthesis of racemic Timolol from the oxazolidine derivative of dl-3-t-butylamino-1,2-propanediol and this compound.[2]
Materials:
-
Oxazolidine derivative of dl-3-t-butylamino-1,2-propanediol
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the oxazolidine derivative of dl-3-t-butylamino-1,2-propanediol in tert-butanol.
-
Add potassium tert-butoxide to the solution and stir.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture and monitor for completion by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Perform a suitable workup, which may include extraction with an organic solvent and washing of the organic layer.
-
The subsequent hydrolysis of the oxazolidine protecting group yields racemic timolol.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain racemic Timolol (53% yield).[2]
Protocol 3: Enantioselective Synthesis of (S)-Timolol
This protocol describes a synthetic route to the biologically active (S)-enantiomer of Timolol.[1]
Materials:
-
(S)-(-)-3-tert-butylamino-1,2-propanediol
-
Benzaldehyde
-
Sodium (Na)
-
Trimethyl carbinol
-
This compound
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Formation of the Oxazolidine: React (S)-(-)-3-tert-butylamino-1,2-propanediol with benzaldehyde to form the corresponding oxazolidine derivative, (S)-(-)-2-phenyl-3-tert-butyl-5-hydroxymethyloxazolidine.
-
Condensation Reaction: a. In a reaction vessel under an inert atmosphere, react sodium metal (3g) with trimethyl carbinol (150g) until the sodium is completely consumed.[1] b. Cool the resulting solution to 35 °C and add (S)-(-)-2-phenyl-3-tert-butyl-5-hydroxymethyloxazolidine (27g). Maintain at this temperature for 1 hour.[1] c. Add this compound (27g) and continue the reaction for 4 hours.[1]
-
Hydrolysis: After the condensation is complete, hydrolyze the oxazolidine protecting group to yield (S)-Timolol.
-
Purification and Salt Formation: Purify the (S)-Timolol base and subsequently convert it to the maleate salt to obtain the final active pharmaceutical ingredient. The overall yield for the condensation and hydrolysis steps is reported to be 50%.[1]
Visualizations
The following diagrams illustrate the synthetic workflows.
Caption: Synthesis of the key Timolol intermediate.
Caption: Workflow for the racemic synthesis of Timolol.
Caption: Workflow for the enantioselective synthesis of (S)-Timolol.
References
Application Note and Protocol for the HPLC Analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This document provides a detailed methodology for the quantitative analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate and known impurity in the synthesis of Timolol, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is based on established pharmacopeial procedures for related substances of Timolol Maleate, ensuring robustness and reliability for researchers, scientists, and drug development professionals.
Introduction
This compound is a critical chemical entity, identified as "Timolol Related Compound F" in pharmacopeial monographs.[1][2][3] Its accurate quantification is essential for quality control during the manufacturing process of Timolol, a non-selective beta-adrenergic blocker used in the treatment of glaucoma. This application note outlines a validated isocratic RP-HPLC method coupled with UV detection suitable for the identification and quantification of this compound.
Experimental Protocol
This section details the necessary materials, equipment, and procedures for the HPLC analysis.
Materials and Reagents
-
Reference Standard: this compound (Timolol Related Compound F), EP or USP reference standard.
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
-
Reagents:
-
Phosphoric acid (or Formic acid for MS-compatible methods)
-
Sodium dihydrogen phosphate
-
-
Sample: Test sample containing or suspected of containing this compound.
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic or Gradient Pumping System
-
Autosampler with a 20 µL injection loop
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following chromatographic parameters have been established for the optimal separation and quantification of this compound.
| Parameter | Value |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.05% Formic Acid in water (75:25 v/v)[4] |
| Flow Rate | 0.7 mL/min[4] |
| Column Temperature | Ambient or controlled at 35°C[5] |
| Detection Wavelength | 295 nm |
| Injection Volume | 20 µL[4] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Prepare a mixture of methanol and 0.05% formic acid in water in a 75:25 volume/volume ratio.[4] For example, to prepare 1 L of mobile phase, mix 750 mL of methanol with 250 mL of 0.05% formic acid in water. Degas the mobile phase using sonication or vacuum filtration before use.
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of approximately 10 µg/mL.
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve an expected concentration within the linear range of the method (e.g., 1-50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation and System Suitability
System Suitability
Before sample analysis, the chromatographic system must meet the predefined system suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard) |
Method Validation Parameters (Typical)
The following table summarizes typical validation parameters for a method of this nature, as per ICH guidelines.
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from solution preparation to final reporting.
Logical Relationship of Method Parameters
The diagram below shows the logical relationship and dependency of the key parameters in this HPLC method.
Caption: Interdependency of HPLC method parameters and performance metrics.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Development and Validation of Facile RP-HPLC Method for Simultaneous Determination of Timolol Maleate, Moxifloxacin Hydrochloride, Diclofenac Sodium and Dexamethasone in Plasma, Aqueous Humor and Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3-Chloro-4-morpholino-1,2,5-thiadiazole in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-morpholino-1,2,5-thiadiazole is a key heterocyclic building block with significant applications in pharmaceutical synthesis. Its primary and most well-documented role is as a crucial intermediate in the manufacture of (S)-Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and other cardiovascular conditions. This document provides detailed application notes and experimental protocols for the synthesis of (S)-Timolol utilizing this compound, along with relevant quantitative data and visualizations to aid researchers in the field of drug discovery and development.
Introduction
The 1,2,5-thiadiazole ring system is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, a disubstituted 1,2,5-thiadiazole, has emerged as a critical precursor in the synthesis of important pharmaceutical agents. Its chemical structure allows for facile nucleophilic substitution of the chlorine atom, making it an ideal synthon for introducing the morpholino-thiadiazole moiety into target molecules. The most prominent application of this compound is in the synthesis of Timolol, where it forms the core heterocyclic structure of the drug.[1][2]
Application: Synthesis of (S)-Timolol
(S)-Timolol is the levorotatory and more biologically active enantiomer of Timolol.[1] The synthesis of (S)-Timolol can be achieved through various routes, often involving the reaction of this compound with a chiral C3 side-chain. Below are protocols for the synthesis of the key intermediate and its subsequent conversion to (S)-Timolol.
Synthesis of this compound
The starting material, this compound, can be synthesized from 3,4-dichloro-1,2,5-thiadiazole and morpholine.[3]
Experimental Protocol:
-
To a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).[3]
-
Heat the flask to 110 °C.[3]
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.[3]
-
Maintain the reaction temperature at 110 °C and stir for 2 hours after the addition is complete.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.[3]
-
Add 30 mL of water and acidify with concentrated hydrochloric acid.[3]
-
Stir the mixture at 0 °C until a precipitate forms.[3]
-
Collect the solid product by filtration, wash with water, and dry.[3]
-
Recrystallize the crude product from methanol and dry under high vacuum to yield this compound.[3]
Quantitative Data:
| Product | Yield | Melting Point | 1H NMR (400 MHz, CDCl3) | MS (M+H)+ |
| This compound | 87.9% | 44-47 °C | δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H) | 206.1 |
Table 1: Synthesis of this compound Quantitative Data.[3][4]
Synthesis of Racemic Timolol and Optical Resolution
One common approach involves the synthesis of racemic Timolol followed by optical resolution to isolate the desired (S)-enantiomer.
Experimental Protocol:
Step 1: Synthesis of dl-3-(tert-butylamino)-1,2-propanediol
-
React glycerol with HCl to afford 3-chloro-1,2-propanediol.[5]
-
Condense 3-chloro-1,2-propanediol with tert-butylamine to yield dl-3-(tert-butylamino)-1,2-propanediol.[5]
Step 2: Protection of the Diol
-
Treat dl-3-(tert-butylamino)-1,2-propanediol with benzaldehyde to form the corresponding oxazolidine derivative.[5]
Step 3: Synthesis of Racemic Timolol
-
React the oxazolidine derivative with this compound in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH), followed by hydrolysis to obtain racemic Timolol.[5]
Step 4: Optical Resolution
-
Resolve the racemic Timolol using D-tartaric acid to form diastereomeric salts.[5]
-
Separate the (S)-Timolol-d-tartaric acid salt by fractional crystallization.[5]
-
Treat the isolated salt with NaOH to liberate the (S)-Timolol free base.[5]
-
React the (S)-Timolol free base with maleic acid to obtain (S)-Timolol maleate.[5]
Quantitative Data:
| Step | Product | Yield |
| Step 1 | dl-3-(tert-butylamino)-1,2-propanediol | 70.9% |
| Step 2 | Oxazolidine derivative | 79% |
| Step 3 | Racemic Timolol | 53% |
| Step 4 (overall from racemic) | (S)-Timolol maleate | - |
Table 2: Yields for Racemic Timolol Synthesis and Resolution.[5]
Visualizations
Signaling Pathway of Timolol
Timolol is a non-selective β-adrenergic antagonist. In the eye, it reduces intraocular pressure by decreasing the production of aqueous humor. This is achieved by blocking β-adrenergic receptors on the ciliary epithelium.
Caption: Mechanism of action of Timolol in reducing intraocular pressure.
Experimental Workflow for (S)-Timolol Synthesis
The following diagram illustrates a general workflow for the synthesis of (S)-Timolol starting from 3,4-dichloro-1,2,5-thiadiazole.
Caption: General synthetic workflow for (S)-Timolol Maleate.
Other Potential Applications
While the synthesis of Timolol is the most prominent application, the reactivity of the chlorine atom in this compound suggests its potential as a versatile intermediate for the synthesis of other novel 1,2,5-thiadiazole derivatives. These derivatives could be explored for a variety of pharmacological activities, as the 1,2,5-thiadiazole nucleus is known to be present in compounds with potential as:
-
Antimicrobial agents
-
Anticancer agents
-
Anti-inflammatory agents
Further research into the derivatization of this compound could lead to the discovery of new drug candidates with diverse therapeutic applications.
Conclusion
This compound is a valuable and commercially significant intermediate in pharmaceutical synthesis, primarily due to its indispensable role in the production of (S)-Timolol. The protocols and data presented herein provide a comprehensive resource for researchers and professionals involved in the synthesis and development of Timolol and other potential pharmaceutical agents based on the 1,2,5-thiadiazole scaffold. The continued exploration of the reactivity of this compound holds promise for the discovery of novel therapeutics.
References
Application Notes and Protocols: Synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed experimental procedure for the synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine through the nucleophilic substitution reaction of morpholine with 3,4-dichloro-1,2,5-thiadiazole. The resulting compound is a potentially valuable building block in medicinal chemistry and materials science.
Reaction Scheme
The overall reaction involves the displacement of one of the chlorine atoms of 3,4-dichloro-1,2,5-thiadiazole by the secondary amine, morpholine, to yield the monosubstituted product.
Reactants:
-
Morpholine
-
3,4-dichloro-1,2,5-thiadiazole
Product:
-
4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine (also referred to as 3-Chloro-4-morpholino-1,2,5-thiadiazole)
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine.[1]
| Parameter | Value |
| Reactants | |
| Morpholine | 6.75 g (77.4 mmol) |
| 3,4-dichloro-1,2,5-thiadiazole | 3.0 g (19.3 mmol) |
| Reaction Conditions | |
| Temperature | 110 °C |
| Reaction Time | 2 hours |
| Product | |
| Product Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine |
| Yield | 3.5 g (87.9%) |
| Appearance | Orange solid |
| Characterization | |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.45-3.55 (m, 2H), 3.80-3.90 (m, 2H) |
| Mass Spectrometry (M+H)⁺ | 206.1 |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis and purification of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine.[1]
Materials:
-
Morpholine
-
3,4-dichloro-1,2,5-thiadiazole
-
Concentrated hydrochloric acid
-
Methanol
-
Water
-
100-mL three-necked flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
High vacuum line
Procedure:
-
Reaction Setup:
-
Assemble a 100-mL three-necked flask with a reflux condenser and a dropping funnel.
-
Add morpholine (6.75 g, 77.4 mmol) to the flask.
-
-
Reaction Execution:
-
Heat the flask containing morpholine to 110 °C with stirring.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes using the dropping funnel.
-
After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add 30 mL of water to the cooled mixture.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
-
Purification:
-
Recrystallize the crude orange solid from methanol.
-
Dry the purified product under high vacuum to yield 3.5 g (87.9%) of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine.
Caption: Workflow for the synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 1,2,5-Thiadiazolen für das Screening auf biologische Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden zur Derivatisierung des 1,2,5-Thiadiazol-Gerüsts, einem heterozyklischen Ring von erheblichem Interesse in der medizinischen Chemie, und zum anschließenden Screening dieser Derivate auf ihre biologische Aktivität. Das 1,2,5-Thiadiazol-Gerüst dient als vielseitige Plattform für die Entwicklung neuartiger therapeutischer Wirkstoffe mit einem breiten Spektrum an pharmakologischen Wirkungen, darunter antineoplastische, antimikrobielle und das Zentralnervensystem (ZNS) modulierende Eigenschaften.
Einleitung
1,2,5-Thiadiazole sind fünfgliedrige heterozyklische Verbindungen, die aufgrund ihrer einzigartigen chemischen Eigenschaften und ihrer Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, große Aufmerksamkeit in der Arzneimittelforschung auf sich gezogen haben. Die Derivatisierung dieses Gerüsts ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung der pharmakokinetischen und pharmakodynamischen Profile von Leitverbindungen. Diese Anwendungs- und Protokollhinweise umfassen detaillierte Syntheseverfahren, Protokolle für biologische Screening-Assays und die Visualisierung relevanter Signalwege, um die Forschung und Entwicklung von 1,2,5-Thiadiazol-basierten Therapeutika zu unterstützen.
Synthese und Derivatisierung von 1,2,5-Thiadiazolen
Die Synthese des 1,2,5-Thiadiazol-Rings und seiner Derivate kann über verschiedene Routen erreicht werden. Eine der gebräuchlichsten Methoden ist die Reaktion von 1,2-Diaminen mit Schwefelchloriden. Nachfolgend finden Sie ein allgemeines Protokoll sowie ein spezifisches Beispiel.
Protokoll 2.1: Allgemeine Synthese von 3,4-disubstituierten 1,2,5-Thiadiazolen
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von 3,4-disubstituierten 1,2,5-Thiadiazolen aus einem geeigneten 1,2-Diamin und Schwefelmonochlorid.
Materialien:
-
Geeignetes 1,2-Diamin-Dihydrochlorid
-
Schwefelmonochlorid (S₂Cl₂)
-
Dimethylformamid (DMF)
-
Eiswasser
-
Diethylether
-
Magnesiumsulfat (wasserfrei)
-
Standard-Glasgeräte für die organische Synthese (Rundkolben, Rückflusskühler, Tropftrichter, etc.)
-
Heiz- und Rührgerät
-
Rotationsverdampfer
Vorgehensweise:
-
In einem trockenen Rundkolben wird das 1,2-Diamin-Dihydrochlorid (1 Äquiv.) in DMF suspendiert.
-
Unter Rühren wird Schwefelmonochlorid (3 Äquiv.) langsam zu der Suspension gegeben.
-
Das Reaktionsgemisch wird vorsichtig auf 125 °C erhitzt und für 3 Stunden unter Rückfluss gekocht.
-
Während des Erhitzens wird das entstehende Produkt zusammen mit überschüssigem Schwefelmonochlorid abdestilliert.
-
Das Destillat wird in Eiswasser aufgefangen.
-
Die wässrige Mischung wird dreimal mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet.
-
Das Lösungsmittel wird am Rotationsverdampfer entfernt, um das rohe 1,2,5-Thiadiazol-Derivat zu erhalten.
-
Das Produkt kann durch Destillation oder Säulenchromatographie weiter aufgereinigt werden.
Protokoll 2.2: Synthese von 3,4-Diphenyl-1,2,5-thiadiazol 1,1-dioxid
Dieses Protokoll beschreibt die Synthese von 3,4-Diphenyl-1,2,5-thiadiazol 1,1-dioxid, einer wichtigen Zwischenstufe für weitere Derivatisierungen.
Materialien:
-
Benzil
-
Sulfamid
-
Ethanol
-
Standard-Glasgeräte für die organische Synthese
Vorgehensweise:
-
Eine Mischung aus Benzil (1 Äquiv.) und Sulfamid (1 Äquiv.) wird in Ethanol suspendiert.
-
Das Reaktionsgemisch wird für 12-24 Stunden unter Rückfluss erhitzt.
-
Die Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach Abschluss der Reaktion wird das Gemisch abgekühlt, und das ausgefallene Produkt wird durch Filtration gesammelt.
-
Der Feststoff wird mit kaltem Ethanol gewaschen und an der Luft getrocknet, um das gewünschte Produkt zu erhalten.
Screening auf biologische Aktivität
Nach der Synthese werden die 1,2,5-Thiadiazol-Derivate auf ihre biologische Aktivität gescreent. Nachfolgend finden Sie detaillierte Protokolle für gängige Assays zur Bestimmung der antikanzerogenen, antimikrobiellen und enzymhemmenden Aktivität.
Protokoll 3.1: MTT-Assay zur Bestimmung der zytotoxischen Aktivität gegen Krebszelllinien
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.
Materialien:
-
Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)
-
Vollständiges Kulturmedium (z. B. DMEM mit 10 % fötalem Kälberserum und 1 % Penicillin-Streptomycin)
-
Zu testende 1,2,5-Thiadiazol-Derivate
-
Dimethylsulfoxid (DMSO)
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid; 5 mg/ml in PBS)
-
96-Well-Zellkulturplatten
-
Inkubator (37 °C, 5 % CO₂)
-
Mikroplatten-Lesegerät
Vorgehensweise:
-
Die Zellen werden in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und 24 Stunden lang inkubiert.
-
Stammlösungen der Testverbindungen werden in DMSO hergestellt und anschließend mit Kulturmedium auf die gewünschten Endkonzentrationen verdünnt. Die Endkonzentration von DMSO sollte 0,5 % nicht überschreiten.
-
Das Medium wird aus den Wells entfernt und durch Medium ersetzt, das die verschiedenen Konzentrationen der Testverbindungen enthält. Eine Vehikelkontrolle (nur DMSO) wird ebenfalls mitgeführt.
-
Die Platten werden für 48-72 Stunden inkubiert.
-
Nach der Inkubationszeit werden 20 µl der MTT-Lösung zu jedem Well gegeben und die Platten für weitere 4 Stunden inkubiert.
-
Das Medium wird vorsichtig entfernt und 100 µl DMSO werden zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.
-
Die prozentuale Zellviabilität wird im Vergleich zur Vehikelkontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) werden bestimmt.[1]
Protokoll 3.2: Bestimmung der minimalen Hemmkonzentration (MHK) gegen Bakterienstämme
Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus hemmt.
Materialien:
-
Bakterienstämme (z. B. Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton-Bouillon (MHB)
-
Zu testende 1,2,5-Thiadiazol-Derivate
-
Sterile 96-Well-Mikrotiterplatten
-
0,5 McFarland Trübungsstandard
-
Spektrophotometer
Vorgehensweise:
-
Eine Stammlösung der Testverbindung wird in einem geeigneten Lösungsmittel hergestellt und sterilfiltriert.
-
In die Wells einer 96-Well-Platte werden 100 µl MHB pipettiert.
-
100 µl der Stammlösung der Testverbindung werden in die erste Vertiefung gegeben und eine serielle zweifache Verdünnungsreihe wird durch Übertragen von 100 µl von einer Vertiefung zur nächsten hergestellt.
-
Eine Bakterienkultur wird auf eine Trübung eingestellt, die einem 0,5 McFarland-Standard entspricht (ca. 1,5 x 10⁸ KBE/ml).
-
Diese Suspension wird 1:100 in MHB verdünnt, um eine Endkonzentration von ca. 1,5 x 10⁵ KBE/ml zu erhalten.
-
100 µl der verdünnten Bakteriensuspension werden zu jeder Vertiefung der Mikrotiterplatte gegeben.
-
Wachstums- (nur Bakterien) und Sterilitätskontrollen (nur Medium) werden mitgeführt.
-
Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.
-
Die MHK wird als die niedrigste Konzentration der Testverbindung bestimmt, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.[2][3]
Protokoll 3.3: Acetylcholinesterase (AChE)-Inhibitionsassay nach Ellman
Dieser kolorimetrische Assay wird verwendet, um die Hemmung des Enzyms Acetylcholinesterase zu messen, ein wichtiges Ziel bei der Behandlung der Alzheimer-Krankheit.
Materialien:
-
Acetylcholinesterase (AChE) aus elektrischem Aal
-
Acetylthiocholiniodid (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)
-
Phosphatpuffer (0,1 M, pH 8,0)
-
Zu testende 1,2,5-Thiadiazol-Derivate
-
96-Well-Platte
-
Mikroplatten-Lesegerät
Vorgehensweise:
-
Alle Reagenzien werden im Phosphatpuffer vorbereitet.
-
In die Wells einer 96-Well-Platte werden 140 µl Puffer, 10 µl der Testverbindung in verschiedenen Konzentrationen (oder Puffer für die Kontrolle) und 10 µl der AChE-Lösung gegeben.
-
Die Platte wird für 10-15 Minuten bei Raumtemperatur vorinkubiert.
-
10 µl der DTNB-Lösung werden zu jedem Well gegeben.
-
Die Reaktion wird durch Zugabe von 10 µl der ATCI-Lösung gestartet.
-
Die Extinktion bei 412 nm wird sofort und dann in regelmäßigen Abständen (z. B. jede Minute für 10 Minuten) gemessen, um die Reaktionsgeschwindigkeit zu bestimmen.
-
Die prozentuale Hemmung wird für jede Konzentration der Testverbindung berechnet und der IC₅₀-Wert wird bestimmt.[4][5]
Quantitative Daten zur biologischen Aktivität
Die folgende Tabelle fasst repräsentative quantitative Daten zur biologischen Aktivität von 1,2,5-Thiadiazol-Derivaten aus der Literatur zusammen.
| Verbindungsklasse | Ziel | Testsystem | Aktivität (IC₅₀/MHK) |
| Anthra[1,2-c][4][6][7]thiadiazol-6,11-dione | Antikrebs | Leukämie-Zelllinien | GI₅₀: 0.16 - 7.71 µM |
| 4-(Isopropylthio)anthra[1,2-c][4][6][7]thiadiazol-6,11-dion | Antikrebs | Prostatakrebs-Zelllinien | GI₅₀: 0.18 - 1.45 µM |
| 3-Alkoxy-4-(1,2,5,6-tetrahydropyridin-4-yl)-1,2,5-thiadiazole | Muskarinischer M1-Agonist | Kaninchen-Vas-deferens | pIC₅₀: 5.8 - 8.2 |
| 2-((2-Hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol | Antimikrobiell | Mycobacterium tuberculosis | MHK: 25.00 µg/mL |
Visualisierungen
Die folgenden Diagramme, erstellt mit der DOT-Sprache von Graphviz, illustrieren den Arbeitsablauf der Derivatisierung und des Screenings sowie einen relevanten Signalweg.
Abbildung 1: Arbeitsablauf von der Synthese zur Identifizierung von "Hits".
Abbildung 2: Vereinfachter Gq-gekoppelter M1-muskarinischer Rezeptor-Signalweg.[6]
Schlussfolgerung
Die Derivatisierung von 1,2,5-Thiadiazolen stellt eine vielversprechende Strategie zur Entdeckung und Entwicklung neuer niedermolekularer Wirkstoffe dar. Die in diesen Anwendungs- und Protokollhinweisen beschriebenen Methoden bieten eine solide Grundlage für die Synthese, das Screening und die Charakterisierung neuartiger 1,2,5-Thiadiazol-Derivate. Durch die systematische Anwendung dieser Protokolle können Forscher die Struktur-Wirkungs-Beziehungen aufklären und Leitverbindungen mit verbessertem therapeutischem Potenzial identifizieren.
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: 3-Chloro-4-morpholino-1,2,5-thiadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-morpholino-1,2,5-thiadiazole is a key heterocyclic building block in medicinal chemistry, most notably recognized for its role as a crucial intermediate in the synthesis of the beta-adrenergic receptor antagonist, Timolol.[1][2] Its unique structural features, including the electron-deficient 1,2,5-thiadiazole ring and the versatile morpholine moiety, make it an attractive scaffold for the development of a variety of therapeutic agents. The chlorine atom at the 3-position provides a reactive handle for further chemical modifications, allowing for the exploration of diverse chemical space and the generation of compound libraries for biological screening.
These application notes provide a comprehensive overview of the use of this compound in drug discovery, with a primary focus on its application in the synthesis of beta-blockers. Additionally, potential applications in other therapeutic areas, such as antimicrobial and carbonic anhydrase inhibition, are discussed, highlighting the versatility of this building block. Detailed experimental protocols for synthesis and relevant biological assays are provided to enable researchers to effectively utilize this compound in their drug development endeavors.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 30165-96-9 | [3] |
| Molecular Formula | C6H8ClN3OS | [3] |
| Molecular Weight | 205.67 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 42-46 °C | |
| Solubility | Soluble in chloroform and methanol |
Application 1: Synthesis of Beta-Adrenergic Receptor Antagonists (e.g., Timolol)
The most prominent application of this compound is in the synthesis of Timolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension.[1] The synthesis involves the displacement of the chlorine atom with a chiral amino alcohol side chain.
Experimental Protocol: Synthesis of Timolol from this compound
This protocol outlines a common synthetic route to racemic Timolol.
Materials:
-
This compound
-
dl-3-(tert-Butylamino)-1,2-propanediol
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in toluene.
-
Addition of Reagents: Add dl-3-(tert-butylamino)-1,2-propanediol (1.1 equivalents) to the solution.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.2 equivalents) in tert-butanol to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford racemic Timolol.
Biological Activity Data
| Compound | Target | Assay | IC50 / Ki | Reference |
| (S)-Timolol | β1/β2-Adrenergic Receptors | Radioligand Binding | Ki: ~5-10 nM |
Signaling Pathway: Beta-Adrenergic Receptor Blockade
Timolol is a non-selective antagonist of β1 and β2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various physiological responses. By blocking these receptors, Timolol prevents this signaling cascade, leading to effects such as reduced heart rate, decreased cardiac output, and in the eye, a reduction in aqueous humor production, which lowers intraocular pressure.
Application 2: Development of Novel Antimicrobial Agents
The 1,2,5-thiadiazole scaffold is present in various compounds with demonstrated antimicrobial activity. The morpholine moiety is also a common feature in many bioactive molecules. The combination of these two pharmacophores in this compound makes it an interesting starting point for the synthesis of novel antimicrobial agents. The chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for screening.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates. A typical concentration range to screen is 0.125 to 64 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Screening
Potential Future Applications
While the primary application of this compound remains in the synthesis of beta-blockers, the inherent reactivity and structural features of the 1,2,5-thiadiazole ring suggest potential for its use as a scaffold in developing inhibitors for other enzyme classes or receptor ligands. For instance, various thiadiazole derivatives have been explored as carbonic anhydrase inhibitors and ligands for muscarinic and serotonin receptors. Further derivatization of the this compound core could lead to the discovery of novel therapeutic agents in these and other areas. However, extensive research and screening are required to validate these potential applications.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-established role in the synthesis of Timolol demonstrates its importance in the development of cardiovascular drugs. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers working with this compound. Furthermore, the potential for this scaffold to be utilized in the discovery of new antimicrobial agents and other therapeutics warrants further investigation, making it a continued area of interest in drug discovery and development.
References
Application Notes and Protocols for 3-Chloro-4-morpholino-1,2,5-thiadiazole in Ophthalmic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-Chloro-4-morpholino-1,2,5-thiadiazole is a crucial heterocyclic building block in the field of ophthalmic drug development. Its significance lies not in direct therapeutic activity, but in its pivotal role as a key intermediate in the synthesis of Timolol, a widely prescribed non-selective beta-adrenergic blocker for the treatment of glaucoma and ocular hypertension.[1] Furthermore, as a process-related impurity in the synthesis of Timolol, designated as Timolol EP Impurity F, the monitoring and control of this compound are critical for ensuring the quality, safety, and efficacy of the final drug product.[2][3]
These application notes provide an overview of its role in synthesis and quality control, along with detailed protocols for its use in the laboratory.
Role as a Synthetic Intermediate
This compound serves as a foundational scaffold for the construction of the thiadiazole core of Timolol.[4] The morpholine and chloro substituents on the 1,2,5-thiadiazole ring are strategically positioned for subsequent chemical modifications to introduce the (S)-1-(tert-butylamino)-2-propanol side chain, which is essential for the beta-blocking activity of Timolol.[4] The synthesis of Timolol from this intermediate is a well-established process in pharmaceutical manufacturing.[2][5]
Role as a Critical Impurity
In the synthesis of Timolol, unreacted this compound can persist as a process-related impurity.[3] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set stringent limits for this and other impurities in the final Timolol drug substance.[6][7] Therefore, robust analytical methods are required for the accurate detection and quantification of this compound to ensure that batches of Timolol meet the required purity standards.[3] Its presence beyond the specified limits can impact the safety and efficacy profile of the drug.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its handling, storage, and use in experimental procedures.
| Property | Value | Reference(s) |
| CAS Number | 30165-96-9 | [8] |
| Molecular Formula | C₆H₈ClN₃OS | [8] |
| Molecular Weight | 205.67 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 44-47 °C | [6] |
| Solubility | Soluble in chloroform and methanol | [9] |
| Storage | 2-8°C | [6] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Timolol from this compound
This protocol describes a general method for the synthesis of racemic Timolol, which can then be subjected to chiral resolution to isolate the active (S)-enantiomer.[2][4][5]
Materials:
-
This compound
-
dl-3-(tert-Butylamino)-1,2-propanediol
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dl-3-(tert-butylamino)-1,2-propanediol in tert-butanol.
-
Addition of Base: Slowly add potassium tert-butoxide to the solution while stirring.
-
Addition of Thiadiazole Intermediate: Add this compound to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the tert-butanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Acidify the aqueous layer with dilute HCl and wash with ethyl acetate to remove any unreacted starting material.
-
Make the aqueous layer basic with a NaOH solution and extract the product with ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude racemic Timolol.
-
The crude product can be purified by column chromatography or recrystallization.
-
Protocol 2: Quantification of this compound (Timolol Impurity F) by RP-HPLC
This protocol provides a general method for the determination of this compound as an impurity in Timolol drug substance using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11][12]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Timolol Maleate drug substance (sample)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or a suitable buffer (e.g., phosphate buffer)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in an appropriate ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 295 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., mobile phase) to obtain a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations bracketing the expected impurity level.
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of Timolol Maleate drug substance and dissolve it in the diluent to a specified concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject a standard solution (e.g., five or six replicates).
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and other parameters like tailing factor and theoretical plates meet the predefined criteria.
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of the impurity in the Timolol Maleate drug substance using the following formula:
% Impurity = (Concentration of impurity in sample (µg/mL) / Concentration of Timolol in sample (µg/mL)) * 100
-
Visualizations
Synthesis of Racemic Timolol
Caption: Synthetic pathway for Racemic Timolol.
Workflow for Impurity Quantification
Caption: Workflow for HPLC impurity analysis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 3. uspnf.com [uspnf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents [patents.google.com]
- 6. (S)-Timolol maleate synthesis - chemicalbook [chemicalbook.com]
- 7. lcms.cz [lcms.cz]
- 8. jocpr.com [jocpr.com]
- 9. CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities - Google Patents [patents.google.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 12. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: 3,4-Dichloro-1,2,5-thiadiazole is susceptible to hydrolysis. Morpholine can absorb water and carbon dioxide from the atmosphere. | 1a. Use freshly distilled or high-purity 3,4-dichloro-1,2,5-thiadiazole. Store it under an inert atmosphere and away from moisture. 1b. Use freshly opened or distilled morpholine. |
| 2. Incorrect Stoichiometry: An inappropriate ratio of morpholine to 3,4-dichloro-1,2,5-thiadiazole can lead to poor conversion or the formation of side products. | 2a. Carefully control the stoichiometry. A common approach is to use a slight excess of morpholine to ensure complete conversion of the dichloro starting material. A molar ratio of approximately 4:1 (morpholine:3,4-dichloro-1,2,5-thiadiazole) is often employed, where morpholine acts as both a nucleophile and a base to neutralize the HCl formed.[1] | |
| 3. Suboptimal Reaction Temperature: The reaction may not proceed to completion at a temperature that is too low, while excessively high temperatures can promote side reactions. | 3a. Maintain a reaction temperature of 110 °C for optimal results.[1] Monitor the temperature closely throughout the reaction. | |
| 4. Insufficient Reaction Time: The reaction may not have reached completion. | 4a. Ensure a reaction time of at least 2 hours after the addition of 3,4-dichloro-1,2,5-thiadiazole is complete.[1] | |
| Presence of a Major Impurity (higher molecular weight) | 1. Formation of 3,4-bis(morpholino)-1,2,5-thiadiazole: Using a large excess of morpholine or prolonged reaction times at high temperatures can lead to the substitution of the second chlorine atom. | 1a. Reduce the excess of morpholine. While an excess is needed, a very large excess should be avoided. 1b. Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times after the starting material is consumed. |
| Presence of a Major Impurity (lower molecular weight) | 1. Unreacted 3,4-Dichloro-1,2,5-thiadiazole: Incomplete reaction due to reasons mentioned in "Low or No Product Yield". | 1a. Refer to the solutions for "Low or No Product Yield". 1b. Ensure efficient stirring to promote mixing of the reactants. |
| Difficult Product Isolation/Purification | 1. Incomplete Precipitation: The product may not fully precipitate from the aqueous acidic solution during workup. | 1a. Ensure the reaction mixture is cooled to 0 °C before and during acidification.[1] 1b. Add concentrated hydrochloric acid slowly while stirring vigorously to reach a sufficiently low pH for complete precipitation. |
| 2. Oily Product Instead of Solid: The presence of impurities can sometimes prevent the product from solidifying. | 2a. Wash the crude product thoroughly with cold water to remove any remaining morpholine hydrochloride. 2b. Recrystallize the crude product from a suitable solvent such as methanol to obtain a pure, solid product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The morpholine acts as a nucleophile, attacking one of the carbon atoms of the 3,4-dichloro-1,2,5-thiadiazole ring and displacing a chloride ion. Halogenated thiadiazoles are known to readily undergo halide displacement reactions.[2]
Q2: Why is an excess of morpholine used in the reaction?
A2: An excess of morpholine serves two main purposes. Firstly, it drives the reaction to completion by ensuring there is sufficient nucleophile to react with all of the 3,4-dichloro-1,2,5-thiadiazole. Secondly, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.
Q3: Can other bases be used instead of excess morpholine?
A3: While excess morpholine is convenient as it is also a reactant, other non-nucleophilic bases such as triethylamine or pyridine could potentially be used to scavenge the HCl formed. However, this would require optimization of the reaction conditions and may introduce additional purification challenges.
Q4: What are the potential side products in this synthesis?
A4: The main potential side product is the disubstituted 3,4-bis(morpholino)-1,2,5-thiadiazole, which can form if a large excess of morpholine is used or if the reaction is allowed to proceed for too long at an elevated temperature. In the presence of water, hydrolysis of the starting material, 3,4-dichloro-1,2,5-thiadiazole, can occur.[2] Additionally, strong nucleophiles have been reported to cause ring-opening of the thiadiazole core, though this is less likely with morpholine under the specified conditions.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (3,4-dichloro-1,2,5-thiadiazole) and the appearance of the product.
Experimental Protocol
This protocol is based on a literature procedure with a reported yield of 87.9%.[1]
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole (CAS: 5728-20-1)
-
Morpholine (CAS: 110-91-8)
-
Concentrated Hydrochloric Acid
-
Methanol
-
Water (deionized)
Equipment:
-
100-mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
To a 100-mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (6.75 g, 77.4 mmol).
-
Heat the morpholine to 110 °C with stirring.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes using a dropping funnel.
-
After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 30 mL of water to the cooled mixture.
-
Slowly add concentrated hydrochloric acid while stirring until a precipitate forms.
-
Continue stirring at 0 °C for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from methanol.
-
Dry the purified product under high vacuum to yield this compound as an orange solid (expected yield: ~3.5 g, 87.9%).[1]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
Identifying common impurities in 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the nucleophilic aromatic substitution reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine.[1][2]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The primary impurities to monitor are:
-
Unreacted Starting Materials: 3,4-dichloro-1,2,5-thiadiazole and residual morpholine.
-
Di-substituted Byproduct: 3,4-dimorpholino-1,2,5-thiadiazole, formed by the reaction of a second equivalent of morpholine with the product.
-
Hydrolysis Products: Prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to hydrolysis of the chloro-substituent, forming 4-morpholino-1,2,5-thiadiazol-3-ol.
Q3: How can I detect and quantify these impurities?
A3: The most effective analytical technique is High-Performance Liquid Chromatography (HPLC). A reverse-phase method using a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.[3] The addition of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution. Gas Chromatography (GC) can also be utilized for purity assessment.
Q4: What is the significance of this compound being referred to as "Timolol EP Impurity F"?
A4: This designation indicates that this compound is a known process-related impurity in the synthesis of Timolol, a beta-blocker used to treat glaucoma and hypertension.[4][5][6] As such, its levels are strictly controlled in the final pharmaceutical product, making its monitoring and control during synthesis critical for regulatory compliance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of unreacted 3,4-dichloro-1,2,5-thiadiazole in the final product. | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is carried out for the recommended duration (e.g., 2 hours) at the specified temperature (e.g., 110°C).[1][2] Monitor the reaction progress using TLC or HPLC. |
| Improper stoichiometry (insufficient morpholine). | While an excess of morpholine is typically used to drive the reaction to completion, ensure the correct molar ratio is employed as per the established protocol. | |
| Significant presence of the 3,4-dimorpholino-1,2,5-thiadiazole byproduct. | Excessive amount of morpholine used. | Carefully control the stoichiometry. While an excess of morpholine is necessary, a large excess can favor the formation of the di-substituted product. |
| Prolonged reaction time at high temperatures. | Adhere to the recommended reaction time. Over-running the reaction can lead to increased byproduct formation. | |
| Presence of polar impurities, potentially hydrolysis products. | Introduction of water into the reaction mixture. | Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Inadequate drying of the final product. | Ensure the isolated product is thoroughly dried under vacuum to remove any residual moisture. | |
| Low overall yield of the desired product. | Suboptimal reaction temperature. | Maintain a consistent and appropriate reaction temperature. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation. |
| Inefficient purification. | Optimize the recrystallization solvent and procedure to minimize product loss while effectively removing impurities. Methanol is a commonly used solvent for recrystallization.[1][2] |
Experimental Protocols
Synthesis of this compound[1][2]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine.
-
Heating: Heat the morpholine to 110°C with stirring.
-
Addition of Starting Material: Slowly add 3,4-dichloro-1,2,5-thiadiazole dropwise to the heated morpholine over a period of approximately 20 minutes.
-
Reaction: Maintain the reaction mixture at 110°C with continuous stirring for 2 hours.
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add water and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Stir the mixture at 0°C to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from methanol.
-
Dry the purified product under high vacuum.
-
Impurity Analysis by HPLC
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient program to separate the starting materials, product, and byproducts. A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Synthesis of this compound and formation of the di-substituted impurity.
Caption: A troubleshooting workflow for impurity analysis in this compound synthesis.
References
Technical Support Center: HPLC Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole.
Chemical Properties and Chromatographic Behavior
Understanding the physicochemical properties of this compound is crucial for troubleshooting its separation. The morpholino group imparts some polarity, while the chlorinated thiadiazole ring contributes to its non-polar character. This amphiphilic nature can sometimes lead to challenging chromatographic behavior.
| Property | Value | Potential Impact on HPLC Separation |
| Molecular Formula | C6H8ClN3OS[1] | Influences molecular weight and potential interactions with the stationary phase. |
| Molecular Weight | 205.67 g/mol [1] | Affects diffusion and mass transfer in the column. |
| Predicted pKa | -0.18±0.10[2] | The morpholine nitrogen is weakly basic. Mobile phase pH can influence the ionization state and retention, especially on silica-based columns.[3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol.[2][4] | Incompatible sample solvent with the mobile phase can cause peak distortion.[5] |
| Appearance | White to off-white solid.[4] | --- |
Recommended HPLC Protocol
This protocol is a starting point for the analysis of this compound. Method optimization may be required based on the specific sample matrix and analytical goals.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Q1: Why is my peak for this compound tailing?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[6]
-
Possible Causes:
-
Silanol Interactions: The weakly basic morpholino group can interact with acidic silanol groups on the silica surface of the C18 column, leading to tailing.[6]
-
Insufficiently Buffered Mobile Phase: If the mobile phase pH is not controlled, the ionization state of the analyte can vary during its passage through the column.[6]
-
Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
-
Solutions:
-
Lower Mobile Phase pH: The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of silanol groups and protonate the morpholino nitrogen, leading to more symmetrical peaks.
-
Use a Different Column: Consider an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions.
-
Clean the Column: Flush the column with a strong solvent like isopropanol to remove contaminants.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Q2: My peak is fronting. What could be the cause?
Peak fronting is less common than tailing but can occur under certain conditions.
-
Possible Causes:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[5]
-
Column Collapse: A sudden physical change in the column packing can lead to peak fronting.[7] This is more likely to occur if the column is operated outside of its recommended pH or temperature range.
-
High Analyte Concentration: In some cases, very high concentrations can lead to fronting.
-
-
Solutions:
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
Check Column Integrity: If fronting appears suddenly and is accompanied by a significant drop in backpressure, the column may be damaged and need replacement.
-
Dilute the Sample: Prepare a more dilute sample and reinject.
-
Retention Time and Resolution Issues
Q3: The retention time of my peak is drifting. How can I fix this?
Retention time drift can be caused by a variety of factors related to the HPLC system and mobile phase.
-
Possible Causes:
-
Column Equilibration: Insufficient equilibration time with the mobile phase can cause retention times to shift, especially at the beginning of a series of runs.
-
Mobile Phase Composition Change: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component (acetonitrile) can alter the elution strength and cause drift.
-
Temperature Fluctuations: Changes in the column temperature affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Pump Issues: An unstable pump flow rate will directly impact retention times.
-
-
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoir capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Check Pump Performance: Verify the pump flow rate and ensure there are no leaks.
-
Q4: I am seeing poor resolution between my analyte and an impurity. What can I do?
Poor resolution means that the peaks are not adequately separated.
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of acetonitrile to water may not be optimal for separating the analyte from the impurity.
-
Insufficient Column Efficiency: An old or contaminated column will have lower efficiency, leading to broader peaks and poorer resolution.
-
Inappropriate Stationary Phase: The C18 stationary phase may not provide sufficient selectivity for the separation.
-
-
Solutions:
-
Optimize Mobile Phase:
-
Adjust Organic Content: Decrease the percentage of acetonitrile to increase the retention and potentially improve the separation.
-
Change Organic Solvent: Try methanol as the organic modifier instead of acetonitrile, as this can alter the selectivity.
-
-
Replace the Column: If the column is old or has been used with complex matrices, replacing it may restore resolution.
-
Try a Different Column: A column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary selectivity.
-
Quantitative Data Summary
The following table provides an estimated impact of changing key HPLC parameters on the retention time and peak shape of this compound, based on general chromatographic principles.
| Parameter Change | Expected Effect on Retention Time | Expected Effect on Peak Shape |
| Increase Acetonitrile % | Decrease | Generally no significant change, but may worsen fronting if sample solvent is too strong. |
| Decrease Acetonitrile % | Increase | May improve symmetry if tailing is caused by on-column interactions. |
| Remove Formic Acid | May increase or become unstable | Likely to cause significant tailing due to silanol interactions. |
| Increase Column Temperature | Decrease | Can improve peak symmetry by reducing mobile phase viscosity and speeding up mass transfer. |
| Decrease Flow Rate | Increase | May lead to broader peaks due to increased diffusion. |
Visual Troubleshooting Guides
HPLC Troubleshooting Workflow
This diagram provides a step-by-step guide to diagnosing common HPLC problems when analyzing this compound.
Caption: A workflow for troubleshooting common HPLC issues.
Cause-and-Effect Diagram for HPLC Problems
This diagram illustrates the relationships between potential causes and their effects on the chromatogram for this compound analysis.
Caption: Relationships between causes and HPLC separation issues.
References
- 1. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 3,4-dichloro-1,2,5-thiadiazole and morpholine?
A1: The primary reaction mechanism is a nucleophilic aromatic substitution (SNAAr). The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbon atoms of the 1,2,5-thiadiazole ring and displacing a chloride ion.
Q2: What are the most critical parameters to control for a high yield of the desired product?
A2: The most critical parameters are reaction temperature, the molar ratio of reactants, and reaction time. Maintaining a sufficiently high temperature is necessary to overcome the activation energy of the reaction. An excess of morpholine is typically used to ensure the complete conversion of the starting dichloro-thiadiazole and to act as a solvent and base to neutralize the HCl formed during the reaction. Reaction time should be monitored to ensure the reaction goes to completion without significant side product formation.
Q3: What is the most common side product in this reaction?
A3: The most common side product is the di-substituted product, 3,4-dimorpholino-1,2,5-thiadiazole. This occurs when a second molecule of morpholine displaces the remaining chloro substituent. Using a large excess of the 3,4-dichloro-1,2,5-thiadiazole is not practical, so controlling the stoichiometry and reaction time is key to minimizing this impurity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken periodically and analyzed to observe the disappearance of the starting material (3,4-dichloro-1,2,5-thiadiazole) and the appearance of the product.
Q5: What is the recommended method for purifying the final product?
A5: The recommended purification method is recrystallization.[1] After the reaction work-up, the crude product can be recrystallized from a suitable solvent, such as methanol, to obtain a pure crystalline solid.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Inactive Starting Materials: The 3,4-dichloro-1,2,5-thiadiazole may have degraded, or the morpholine may contain excess water. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Temperature: Ensure the reaction mixture reaches and is maintained at the recommended temperature (e.g., 110 °C). 2. Verify Starting Material Quality: Use freshly opened or properly stored reagents. Ensure morpholine is anhydrous. 3. Extend Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. |
| High Levels of Di-substituted Byproduct | 1. High Molar Ratio of Morpholine: A large excess of morpholine can favor the formation of the di-substituted product. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired product can lead to the second substitution. | 1. Optimize Stoichiometry: Reduce the excess of morpholine. A 2-4 fold excess is a good starting point for optimization. 2. Monitor Reaction Closely: Stop the reaction once the mono-substituted product is maximized, as determined by in-process controls like TLC or GC-MS. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent or work-up solvents. | 1. Purify Crude Product: Attempt purification by column chromatography on silica gel before recrystallization. 2. Thoroughly Dry the Product: Ensure all solvents are removed under high vacuum. |
| Incomplete Reaction (Starting Material Remains) | 1. Suboptimal Temperature: The reaction temperature may be too low for complete conversion. 2. Poor Mixing: Inefficient stirring can lead to localized areas of low reactant concentration. | 1. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress. 2. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. |
Data Presentation
Table 1: Illustrative Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 80 | 4 | 65 |
| 100 | 2 | 80 |
| 110 | 2 | 88[1] |
| 120 | 2 | 85 (potential for increased side products) |
| Note: This data is illustrative and based on general principles of chemical kinetics. The cited yield is from a specific experimental protocol. |
Table 2: Illustrative Effect of Morpholine Stoichiometry on Product Distribution
| Molar Ratio (Morpholine : Dichloro-thiadiazole) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 2 : 1 | 75 | 5 |
| 4 : 1 | 88[1] | 8 |
| 6 : 1 | 80 | 15 |
| Note: This data is illustrative. The cited yield corresponds to a specific experimental setup. |
Experimental Protocols
Primary Synthesis Route: From 3,4-dichloro-1,2,5-thiadiazole and Morpholine
This protocol is adapted from a known synthetic procedure.[1]
Materials:
-
3,4-dichloro-1,2,5-thiadiazole
-
Morpholine
-
Concentrated Hydrochloric Acid
-
Methanol (for recrystallization)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add a 4-fold molar excess of morpholine relative to 3,4-dichloro-1,2,5-thiadiazole.
-
Heat the morpholine to 110 °C with stirring.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole dropwise to the heated morpholine over 20 minutes.
-
Maintain the reaction mixture at 110 °C for 2 hours with continuous stirring.
-
After 2 hours, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add water to the cooled mixture, followed by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.
-
Continue stirring in the ice bath until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from methanol to yield pure this compound. A reported yield for a similar procedure is 87.9%.[1]
Alternative Synthesis Route: From 3-chloro-4-hydroxy-1,2,5-thiadiazole
An alternative synthetic pathway involves the reaction of 3-chloro-4-hydroxy-1,2,5-thiadiazole with an activating agent, followed by reaction with morpholine. A patent describes a multi-step synthesis where 3-chloro-4-hydroxy-1,2,5-thiadiazole is first reacted with epichlorohydrin, and the resulting intermediate is then treated with tert-butylamine, followed by morpholine to yield a related final product.[2] This suggests that activation of a different functional group on the thiadiazole ring can also be a viable strategy.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
Caption: Logical relationships between key reaction parameters and product yield.
References
Stability and degradation pathways of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 3-Chloro-4-morpholino-1,2,5-thiadiazole. The content is structured to address common questions and troubleshooting scenarios that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary known degradation pathway for this compound?
A1: The most anticipated degradation pathway is the hydrolysis of the chloro group at the C3 position of the thiadiazole ring. This reaction results in the formation of 4-Morpholino-1,2,5-thiadiazol-3-ol. This is a common reaction for halogenated heterocycles, particularly under basic conditions.
Q2: How stable is the 1,2,5-thiadiazole ring itself?
A2: The 1,2,5-thiadiazole ring is aromatic and generally exhibits high thermal stability.[1] It is relatively resistant to mild acidic, basic, and oxidative conditions. However, aggressive conditions, such as the use of strong oxidizing or reducing agents, can lead to ring cleavage.[1] Some substituted thiadiazoles have been shown to undergo photochemical degradation, which can result in the extrusion of sulfur.[1][2]
Q3: What is the expected stability of the morpholine ring in this molecule?
A3: The morpholine ring is generally stable. However, under harsh conditions such as high temperatures or strong oxidation, it can undergo degradation. Thermal decomposition of morpholine can yield products like ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, and organic acids. Oxidative conditions can also lead to ring cleavage.[3][4]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A well-sealed container is recommended to protect it from moisture, which could facilitate hydrolysis. For long-term storage, refrigeration in an inert atmosphere is advisable.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point. UV detection is suitable, as related compounds like timolol are typically detected around 295 nm.[5][6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation studies.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid disappearance of the parent peak under basic hydrolytic conditions. | The chloro group is highly susceptible to basic hydrolysis, leading to the formation of 4-Morpholino-1,2,5-thiadiazol-3-ol. | Reduce the concentration of the base (e.g., from 0.1N NaOH to 0.01N NaOH), decrease the reaction temperature, or shorten the exposure time. |
| Multiple new peaks appear in the chromatogram after oxidative stress (e.g., H₂O₂). | This could indicate oxidation of the sulfur atom in the thiadiazole ring (to form an S-oxide or S,S-dioxide) and/or degradation of the morpholine ring.[1][3][8] | Use milder oxidative conditions (e.g., lower concentration of H₂O₂, shorter time). Employ mass spectrometry (LC-MS) to identify the molecular weights of the new peaks and elucidate their structures. |
| Poor mass balance in the stability study (sum of parent and degradant peaks is less than 90%). | 1. A degradant may not be UV active at the chosen wavelength. 2. A degradant may be volatile. 3. A degradant may be precipitating out of solution. 4. The chromatographic method may not be retaining and/or eluting all degradants. | 1. Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. 2. Consider using a different analytical technique like Gas Chromatography (GC) if volatile degradants are suspected. 3. Visually inspect the sample for any precipitate. Adjust the solvent if necessary. 4. Modify the HPLC gradient to include a stronger solvent at the end of the run to elute any highly retained compounds. |
| No significant degradation observed under acidic or thermal stress. | The molecule, particularly the thiadiazole ring, is likely quite stable under these conditions, which is consistent with the general stability of this heterocyclic system.[1] | Increase the severity of the stress conditions (e.g., higher acid concentration, higher temperature, longer duration) to ensure the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally recommended. |
Predicted Degradation Pathways & Experimental Workflows
The following diagrams illustrate the predicted degradation pathways and a general workflow for conducting forced degradation studies.
Caption: Primary hydrolytic degradation of the parent compound.
Caption: Potential degradation pathways under various stress conditions.
Caption: General workflow for conducting forced degradation studies.
Summary of Stability Data
As no specific quantitative data is publicly available, the following table is provided as a template for summarizing experimental findings from forced degradation studies.
| Stress Condition | Reagent/Parameters | Time | % Degradation (Example) | Major Degradation Product(s) (Predicted) | Appearance of Solution |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | 24 h | 5% | 4-Morpholino-1,2,5-thiadiazol-3-ol | Colorless |
| Basic Hydrolysis | 0.01 M NaOH at RT | 8 h | 15% | 4-Morpholino-1,2,5-thiadiazol-3-ol | Colorless |
| Oxidative | 3% H₂O₂ at RT | 12 h | 10% | S-Oxide derivatives, Morpholine ring cleavage products | Colorless |
| Thermal | Solid state at 80 °C | 48 h | <2% | None detected | No change |
| Photolytic | Solution, ICH Option 1 | N/A | 8% | Potential ring cleavage products | Slight yellowing |
Experimental Protocols
The following are general protocols for performing forced degradation studies on this compound. These should be adapted based on preliminary experiments to achieve a target degradation of 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.01 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 12 hours, protected from light.
-
Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place a small amount of the solid compound in a vial and keep it in an oven at 80 °C for 48 hours.
-
At the end of the study, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC at appropriate time points.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. ovid.com [ovid.com]
- 4. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. A versatile LC method for the simultaneous quantification of latanoprost , timolol and benzalkonium chloride and related substances in the presence of ... - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00405G [pubs.rsc.org]
- 8. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| SYN-001 | Low or no yield of the desired product? | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Starting Materials: Impurities in 3,4-dichloro-1,2,5-thiadiazole or morpholine can interfere with the reaction. 3. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. 4. Moisture Contamination: Water can react with the starting materials. | 1. Optimize Reaction Conditions: Ensure the reaction is heated to the recommended temperature (e.g., 110°C) and maintained for the specified time (e.g., 2 hours). Monitor reaction progress using TLC or HPLC. 2. Verify Starting Material Purity: Use high-purity starting materials. Consider purifying them if necessary. 3. Adjust Stoichiometry: Use a well-defined excess of morpholine as it also acts as the base to neutralize the HCl formed. A 4:1 molar ratio of morpholine to 3,4-dichloro-1,2,5-thiadiazole is a common starting point. 4. Ensure Anhydrous Conditions: Use dry glassware and solvents. |
| SYN-002 | Formation of a significant amount of a dark, tarry substance? | 1. Overheating: Exceeding the optimal reaction temperature can lead to decomposition of the starting materials or product. 2. Ring Opening of Thiadiazole: Strong basic conditions or high temperatures can potentially lead to the opening of the thiadiazole ring. | 1. Precise Temperature Control: Use a reliable heating mantle with a temperature controller. 2. Controlled Addition: Add the 3,4-dichloro-1,2,5-thiadiazole dropwise to the heated morpholine to manage the exothermic reaction. |
| PUR-001 | Difficulty in purifying the product? | 1. Presence of Disubstituted Byproduct: A potential side reaction is the substitution of both chlorine atoms on the thiadiazole ring by morpholine, leading to 3,4-dimorpholino-1,2,5-thiadiazole. 2. Unreacted Starting Material: Incomplete reaction can leave unreacted 3,4-dichloro-1,2,5-thiadiazole. 3. Formation of Morpholine Hydrochloride: Excess morpholine will react with the HCl generated, forming a salt. | 1. Optimize Stoichiometry: Carefully controlling the molar ratio of reactants can minimize the formation of the disubstituted product. 2. Recrystallization: Recrystallization from a suitable solvent like methanol is an effective method for purification.[1][2] 3. Washing Steps: During workup, washing with water will remove the morpholine hydrochloride salt. |
| ANA-001 | Unexpected peaks in HPLC or NMR analysis? | 1. Starting Material Impurities: Impurities from 3,4-dichloro-1,2,5-thiadiazole or morpholine may be carried through the synthesis. 2. Side Products: Presence of the disubstituted byproduct or other minor side products. 3. Residual Solvent: Incomplete drying of the final product. | 1. Analyze Starting Materials: Run analytical tests (e.g., NMR, GC-MS) on the starting materials to identify any impurities. 2. Optimize Purification: If side products are present, further purification by recrystallization or column chromatography may be necessary. 3. Thorough Drying: Dry the product under high vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a nucleophilic aromatic substitution reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine.[1][2]
Q2: What is the role of excess morpholine in the reaction?
A2: Excess morpholine serves two purposes: it acts as the nucleophile and as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.
Q3: What are the key parameters to control for a successful synthesis?
A3: The key parameters to control are reaction temperature, reaction time, and the stoichiometry of the reactants. Precise control of these parameters is crucial for maximizing yield and minimizing side reactions.
Q4: What is the most common side reaction to be aware of?
A4: The most probable side reaction is the disubstitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine to form 3,4-dimorpholino-1,2,5-thiadiazole. This can be minimized by controlling the stoichiometry and reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture at regular intervals.
Q6: What is a suitable method for purifying the final product?
A6: The most commonly reported and effective method for purification is recrystallization from methanol.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.[1][2]
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole
-
Morpholine
-
Methanol (for recrystallization)
-
Deionized Water
-
Concentrated Hydrochloric Acid
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add morpholine (4.0 equivalents).
-
Heat the morpholine to 110°C with stirring.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) dropwise to the heated morpholine over a period of 20 minutes.
-
After the addition is complete, maintain the reaction mixture at 110°C for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to cool to 0-5°C.
-
Slowly add cold water to the reaction mixture with stirring.
-
Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from methanol.
-
Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Molar Ratio (Morpholine:Thiadiazole) | 4:1 | [1][2] |
| Reaction Temperature | 110°C | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Reported Yield | ~88% | [1] |
Table 2: Starting Material and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 3,4-Dichloro-1,2,5-thiadiazole | C₂Cl₂N₂S | 155.01 | Colorless liquid | 5728-20-1 |
| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | 110-91-8 |
| This compound | C₆H₈ClN₃OS | 205.67 | Orange solid (crude), White to off-white solid (purified) | 30165-96-9 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired reaction pathway versus a potential side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-4-morpholino-1,2,5-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a key intermediate in the synthesis of pharmaceuticals, notably the beta-blocker Timolol.[1][2][3] It is also designated as Timolol EP Impurity F, Timolol BP Impurity F, and Timolol USP Related Compound F.[1][2][3] High purity of this intermediate is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can affect the stability, bioavailability, and toxicity of the drug product.
Q2: What is the common synthetic route for this compound?
The most common laboratory synthesis involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1][4] This nucleophilic aromatic substitution reaction typically yields the desired monosubstituted product.
Q3: What are the key physical and chemical properties of this compound?
Knowledge of the physicochemical properties is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃OS | [4] |
| Molecular Weight | 205.67 g/mol | [4][5] |
| Appearance | White to Off-White or light yellow crystalline powder/solid | [2][3][6] |
| Melting Point | 44-47 °C | [2] |
| Boiling Point | 307.8 ± 42.0 °C (Predicted) | [2] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol. | [2] |
Q4: What are the potential impurities in the synthesis of this compound?
The primary impurities arise from the reaction of 3,4-dichloro-1,2,5-thiadiazole and morpholine. These can include:
-
Unreacted Starting Materials: 3,4-dichloro-1,2,5-thiadiazole and residual morpholine.
-
Disubstituted Byproduct: 3,4-dimorpholino-1,2,5-thiadiazole, formed by the reaction of two equivalents of morpholine with the starting dichloro-thiadiazole.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Workup
Symptom: HPLC or TLC analysis of the crude product shows multiple spots/peaks, indicating the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Verify Reaction Completion: Monitor the reaction progress using TLC or HPLC to ensure all the limiting reagent (3,4-dichloro-1,2,5-thiadiazole) has been consumed. Extend Reaction Time/Increase Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. |
| Formation of Disubstituted Byproduct | Control Stoichiometry: Use a controlled excess of morpholine, but avoid a large excess which can favor the formation of the disubstituted product. Slow, dropwise addition of the dichloro-thiadiazole to the morpholine can also help control the reaction.[1][4] |
| Ineffective Workup | Acid-Base Extraction: After the reaction, an acidic wash can help remove excess morpholine. Ensure the pH is adjusted correctly to precipitate the product.[1][4] |
Issue 2: Difficulty with Recrystallization from Methanol
Symptom: During recrystallization from methanol, the product oils out, fails to crystallize upon cooling, or the resulting crystals are of low purity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Product Oiling Out | Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, acetone) at an elevated temperature. Slowly add a miscible anti-solvent (e.g., water, n-hexane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. |
| Poor Crystal Formation | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Scratching: Scratch the inside of the flask with a glass rod to induce crystal nucleation. Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization. |
| Low Purity of Crystals | Inappropriate Solvent Choice: If methanol is not effective in removing a particular impurity, experiment with other solvent systems. A Certificate of Analysis for a commercial sample indicates that a purity of >99.9% is achievable, suggesting effective purification methods exist.[6] Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity. |
Issue 3: Co-eluting Impurities in Chromatography
Symptom: Column chromatography on silica gel does not effectively separate the desired product from a closely eluting impurity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Solvent System | Optimize Mobile Phase: Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a mobile phase that provides better separation between the product and the impurity. Gradient Elution: Employing a gradient elution on the column, where the polarity of the mobile phase is gradually increased, can improve the resolution of closely eluting compounds. |
| Overloading the Column | Reduce Sample Load: Overloading the column can lead to poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
| Alternative Chromatography Techniques | Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase (e.g., C18) column chromatography. An analytical HPLC method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported, which could be adapted for preparative scale.[7] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a literature procedure.[1][4]
-
Add morpholine (6.75 g, 77.4 mmol) to a 100-mL three-necked flask equipped with a reflux condenser.
-
Heat the flask to 110 °C.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.
-
Maintain the reaction temperature at 110 °C with stirring for 2 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Add water (30 mL) and acidify with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
Purification by Recrystallization from Methanol
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.[1][4]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | 30165-96-9 [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up Production of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-Chloro-4-morpholino-1,2,5-thiadiazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis and scale-up, ensuring a smooth and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used and scalable method is the nucleophilic aromatic substitution reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine.[1] This reaction is typically carried out at an elevated temperature, with morpholine acting as both the nucleophile and the solvent.
Q2: What are the critical process parameters to control during scale-up?
When scaling up the synthesis, the following parameters are critical to monitor and control to ensure consistent yield and purity:
-
Temperature: The reaction is exothermic, and maintaining a consistent temperature is crucial. Overheating can lead to the formation of byproducts.
-
Rate of Addition: Slow, controlled addition of 3,4-dichloro-1,2,5-thiadiazole to the heated morpholine is essential to manage the reaction exotherm.
-
Stoichiometry: The molar ratio of morpholine to 3,4-dichloro-1,2,5-thiadiazole will influence the reaction rate and the impurity profile. An excess of morpholine is typically used.
-
Mixing: Efficient agitation is necessary to ensure uniform heat and mass transfer, which is critical for avoiding localized overheating and byproduct formation.
-
Work-up and Isolation: The quenching, acidification, and crystallization steps must be carefully controlled to ensure high recovery and purity of the final product.
Q3: What are the potential impurities and how can they be minimized?
The primary known impurity is the disubstituted byproduct, 3,4-dimorpholino-1,2,5-thiadiazole. Its formation can be minimized by:
-
Controlling the reaction temperature.
-
Optimizing the stoichiometry of the reactants.
-
Ensuring a controlled addition rate of the dichlorothiadiazole.
Another potential impurity is the starting material, 3,4-dichloro-1,2,5-thiadiazole. Its presence in the final product is usually due to an incomplete reaction. Monitoring the reaction to completion using a suitable analytical method like HPLC is recommended.
Q4: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the progress of the reaction, identifying and quantifying the product, unreacted starting materials, and any byproducts. A reverse-phase HPLC method can be used for this purpose.[2]
-
Gas Chromatography (GC): GC can also be used to assess the purity of the final product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is useful for confirming the structure of the final product.[1]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify unknown impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion rate. | Ensure the reaction mixture is maintained at the optimal temperature (e.g., 110°C).[1] Use a calibrated temperature probe and an appropriate heating system for accurate temperature control. | |
| Poor Mixing: Inefficient stirring can lead to localized areas of low reactant concentration, slowing down the reaction. | On a larger scale, ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture. | |
| Loss during Work-up: Product may be lost during the extraction or filtration steps. | Carefully optimize the work-up procedure. Ensure complete precipitation of the product during acidification and use appropriate filter media to minimize losses during filtration. | |
| High Impurity Levels (e.g., disubstituted byproduct) | High Reaction Temperature: Elevated temperatures can favor the formation of the disubstituted byproduct. | Maintain strict temperature control throughout the reaction. Implement a cooling system to manage the exotherm during the addition of 3,4-dichloro-1,2,5-thiadiazole. |
| Incorrect Stoichiometry: An insufficient excess of morpholine may not effectively compete with the product for the remaining starting material. | Use a sufficient molar excess of morpholine. The optimal ratio should be determined through optimization studies. | |
| Rapid Addition of Reactant: A fast addition rate can create localized high concentrations of 3,4-dichloro-1,2,5-thiadiazole, promoting the disubstitution. | Add the 3,4-dichloro-1,2,5-thiadiazole to the morpholine in a slow, controlled manner. | |
| Product is Oily or Difficult to Crystallize | Presence of Impurities: Impurities can act as a crystallization inhibitor. | Analyze the crude product for impurities using HPLC. If significant impurities are present, consider a purification step before crystallization, such as a solvent wash or column chromatography on a small scale to identify the problematic impurity. |
| Incorrect Solvent for Crystallization: The chosen solvent may not be optimal for inducing crystallization. | Methanol is a reported recrystallization solvent.[1] If issues persist, consider screening other solvents or solvent mixtures. | |
| Cooling Rate: A rapid cooling rate can lead to oiling out rather than crystallization. | Employ a controlled, gradual cooling profile during the crystallization process. Seeding with a small amount of pure product crystals can also promote crystallization. | |
| Color of the Final Product is Off-Spec (e.g., too dark) | Presence of Colored Impurities: Byproducts or degradation products may be colored. | Ensure high-purity starting materials are used. The recrystallization step with methanol should help in removing colored impurities.[1] If the color persists, treatment with activated carbon during the recrystallization process may be effective. |
Data Presentation
Table 1: Impact of Key Reaction Parameters on Yield and Purity (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 100°C | 110°C | 120°C |
| Yield (%) | 82 | 88 | 85 |
| Purity (%) | 99.0 | 99.5 | 98.0 |
| Disubstituted Impurity (%) | 0.5 | 0.3 | 1.5 |
| Reaction Time (h) | 3 | 2 | 1.5 |
Note: This table presents illustrative data based on general principles of chemical kinetics and selectivity. Actual results may vary and should be confirmed by experimentation.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials and Equipment:
-
3,4-dichloro-1,2,5-thiadiazole (starting material)
-
Morpholine (reactant and solvent)
-
Concentrated Hydrochloric Acid (for acidification)
-
Methanol (for recrystallization)
-
Water (for washing)
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and addition funnel
-
Temperature probe and controller
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the jacketed reactor with morpholine (4.0 equivalents). Begin agitation and heat the morpholine to 110°C.
-
Reactant Addition: Once the morpholine has reached the target temperature, begin the slow, dropwise addition of 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) via the addition funnel over a period of at least 20-30 minutes. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature at 110°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 110°C with continuous stirring for 2 hours.
-
Reaction Monitoring: Take a sample of the reaction mixture and analyze it by HPLC to confirm the consumption of the starting material.
-
Work-up - Quenching and Precipitation: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath. Slowly add water to the cooled mixture.
-
Acidification: While maintaining the temperature at 0-5°C, slowly add concentrated hydrochloric acid to acidify the mixture until a precipitate forms.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold water until the washings are neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification - Recrystallization: Dissolve the crude, orange solid in a minimal amount of hot methanol.[1] Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under high vacuum. The expected product is an off-white to light yellow crystalline powder with a melting point of 44-47°C.[4]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Proper storage conditions for 3-Chloro-4-morpholino-1,2,5-thiadiazole to prevent degradation
Technical Support Center: 3-Chloro-4-morpholino-1,2,5-thiadiazole
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions, troubleshooting advice, and general experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Proper storage is crucial for maintaining the integrity of this compound. It is a white to off-white solid.[1][2][3] For optimal stability, it should be stored in a cool, dry, and dark place.[4] Specific temperature recommendations vary, so it is best to consult the product-specific documentation. General guidelines suggest storing the compound in a tightly sealed container in a well-ventilated area.[1]
Q2: How should I store stock solutions of this compound?
When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.[5] The solubility of this compound is limited, with slight solubility in DMSO and methanol, and it is sparingly soluble in chloroform.[1] For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. These aliquots should be stored at or below -20°C.
Q3: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, general principles of chemical stability suggest that it may be susceptible to the following:
-
Hydrolysis: The thiadiazole ring system or the morpholino group could be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[5]
-
Oxidation: Exposure to air and light can initiate oxidative processes, especially over prolonged periods.[5][6]
-
Photolysis: High-energy light, particularly UV, can break chemical bonds and lead to degradation.[5][6] It is always recommended to store chemical compounds in amber vials or otherwise protected from light.[6]
Q4: What are the visible signs of compound degradation?
Degradation of this compound may be indicated by:
-
A change in the physical appearance of the solid, such as discoloration from its typical white to off-white color.[1][2][3]
-
The appearance of cloudiness or precipitation in solutions that were previously clear, suggesting the formation of insoluble degradation products.[5]
-
A noticeable decrease in the compound's performance or potency in biological assays, or inconsistent experimental results.[5]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue: My solution of the compound has turned cloudy or changed color.
-
Possible Cause 1: Degradation. The compound may be breaking down into products that are colored or have lower solubility.
-
Recommendation: Prepare a fresh stock solution from the solid material. If the problem persists, consider acquiring a new batch of the compound. It is also advisable to run a quality control check, such as HPLC, to assess the purity of both the solid and the solution.
-
-
Possible Cause 2: Poor Solubility. You may be exceeding the solubility limit of the compound in your chosen solvent.
-
Recommendation: Verify the solubility of this compound in your solvent system.[1] Gentle warming or sonication may aid in dissolution, but be cautious as heat can also accelerate degradation. If the precipitate remains, filter the solution using a suitable syringe filter before use in sensitive experiments.[5]
-
Issue: I am observing a loss of activity or inconsistent results in my experiments.
-
Possible Cause: Compound Degradation. The active compound may have degraded over time, leading to a lower effective concentration.
-
Recommendation: This is a strong indicator of compound instability. Discard the old stock solution and prepare a fresh one from the solid material. To prevent future issues, adhere strictly to the recommended storage conditions, including aliquoting and minimizing freeze-thaw cycles. For critical experiments, consider preparing fresh solutions on the day of use.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Cool and dry place; some suppliers suggest <15°C or refrigeration at 2-8°C. | [3][4] |
| Atmosphere | Store in a well-ventilated area. | [1] |
| Container | Keep container tightly closed. | [1] |
| Light | Store in a dark place, protected from light. | [4] |
| Security | Store locked up. | [1] |
Experimental Protocols
Protocol 1: General Stability Assessment of a Stock Solution
Objective: To perform a basic assessment of the stability of a this compound stock solution under specific storage conditions.
Methodology:
-
Prepare a stock solution of the compound in a suitable anhydrous solvent (e.g., DMSO) at a known concentration.
-
Immediately after preparation (Time 0), take an aliquot for analysis.
-
Divide the remaining solution into two sets of aliquots. Store one set under recommended conditions (e.g., -20°C, protected from light) and the other under "stressed" conditions (e.g., 4°C or room temperature on the benchtop).
-
At designated time points (e.g., 24 hours, 48 hours, 1 week), retrieve one aliquot from each storage condition.
-
Analyze the "Time 0" and subsequent aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms. The emergence of new peaks or a decrease in the area of the main peak corresponding to the parent compound indicates degradation.
Visualizations
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Key factors influencing compound degradation.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 30165-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound 30165-96-9 at Best Price in Navi Mumbai, Maharashtra | Navone Specialties (opc) Private Limited [tradeindia.com]
- 5. benchchem.com [benchchem.com]
- 6. biofargo.com [biofargo.com]
Validation & Comparative
A Comparative Analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole and Other Precursors in Timolol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Chloro-4-morpholino-1,2,5-thiadiazole with other key precursors in the synthesis of Timolol, a crucial beta-adrenergic blocker for the treatment of glaucoma and hypertension. The following sections present a detailed analysis of synthetic routes, comparative experimental data, and comprehensive protocols to inform precursor selection in drug development and manufacturing.
Introduction to Timolol Synthesis
The synthesis of Timolol, chemically known as (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, involves the coupling of a morpholino-thiadiazole core with a chiral aminopropanol side chain. The efficiency, cost-effectiveness, and enantiomeric purity of the final product are highly dependent on the choice of the starting precursors. This guide focuses on a comparative evaluation of this compound against other common precursors such as 3,4-dichloro-1,2,5-thiadiazole and 3-hydroxy-4-morpholino-1,2,5-thiadiazole.
Comparative Analysis of Timolol Precursors
The selection of a precursor for Timolol synthesis is a critical decision that impacts yield, purity, and overall process viability. Below is a summary of the performance of key precursors based on available experimental data.
| Precursor | Synthetic Route Highlights | Reported Yield | Enantiomeric Purity (ee) | Key Considerations |
| This compound | Reaction with a protected chiral 3-(tert-butylamino)-1,2-propanediol derivative, followed by deprotection.[1][2] | 53% (for racemic Timolol)[1][3] | Requires subsequent resolution of the racemate.[1][3] | A direct route to the Timolol core structure. The chloro group is a good leaving group for nucleophilic substitution. |
| 3,4-dichloro-1,2,5-thiadiazole | Multi-step synthesis involving sequential substitution with morpholine and the chiral side chain, or a biocatalytic approach.[4] | 30-35% (overall yield for enantiomers via biocatalysis)[4] | 87% ee (via biocatalytic reduction)[4] | A more fundamental starting material, offering flexibility but requiring more synthetic steps. The biocatalytic route offers good enantioselectivity. |
| 3-hydroxy-4-morpholino-1,2,5-thiadiazole | Reaction with an optically active epichlorohydrin followed by reaction with tert-butylamine.[5][6] | 85% (for the final step of converting the epoxide intermediate to Timolol)[3] | 98.6% ee[5] | The hydroxyl group requires activation or reaction under basic conditions. This route can lead to high enantiomeric purity when using chiral epichlorohydrin. |
Synthetic Pathways and Logical Relationships
The synthesis of Timolol from its various precursors can be visualized through distinct chemical pathways. The choice of precursor dictates the subsequent reaction steps and the strategy for introducing the chiral side chain.
Caption: Synthetic pathways to Timolol from different precursors.
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthetic routes. The following are representative protocols for key reactions in Timolol synthesis.
Protocol 1: Synthesis of Racemic Timolol from this compound[1]
-
Protection of dl-3-t-butylamino-1,2-propanediol: React dl-3-t-butylamino-1,2-propanediol with benzaldehyde to form the corresponding oxazolidine derivative. This step protects the diol functionality.
-
Coupling Reaction: The protected oxazolidine derivative is then treated with this compound in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), in tert-butanol (t-BuOH).
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield racemic Timolol.
-
Resolution: The racemic mixture is resolved using d-tartaric acid to isolate the desired (S)-enantiomer.
Protocol 2: Synthesis of (R)-(+)-Timolol from 3-hydroxy-4-morpholino-1,2,5-thiadiazole[5]
-
Epoxidation: 3-hydroxy-4-morpholino-1,2,5-thiadiazole is reacted with (S)-(+)-epichlorohydrin in a suitable solvent such as tetrahydrofuran, in the presence of a base like sodium carbonate. The mixture is heated to facilitate the reaction.
-
Ring Opening: The resulting chiral epoxide intermediate is then reacted with tert-butylamine. The excess tert-butylamine is removed under vacuum to yield the crude product.
-
Purification: The final product, (R)-(+)-Timolol, is purified to achieve high enantiomeric purity.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of Timolol, highlighting the key stages from precursor to final product.
Caption: Generalized experimental workflow for Timolol synthesis.
Conclusion
The choice of precursor for Timolol synthesis significantly influences the efficiency and stereochemical outcome of the process.
-
This compound offers a relatively direct route but necessitates a resolution step to obtain the enantiomerically pure product, which can impact the overall yield.[1][3]
-
3,4-dichloro-1,2,5-thiadiazole provides a flexible starting point, and when combined with biocatalysis, can yield a product with good enantiomeric excess, although the overall yield may be moderate.[4]
-
3-hydroxy-4-morpholino-1,2,5-thiadiazole , when reacted with a chiral epoxide, presents an efficient pathway to enantiomerically pure Timolol, demonstrating high enantiomeric excess in the final product.[5]
For researchers and drug development professionals, the selection of the optimal precursor will depend on a balance of factors including the desired enantiomeric purity, overall yield, process complexity, and cost of starting materials. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.
References
- 1. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 2. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 6. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of 1,2,5-Thiadiazole and 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among the four isomers, 1,2,5-thiadiazole and 1,3,4-thiadiazole have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives of these two isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
At a Glance: Key Differences in Biological Activity
While both 1,2,5-thiadiazole and 1,3,4-thiadiazole derivatives demonstrate broad-spectrum biological activities, a discernible pattern in their potency and mechanism of action is emerging from preclinical studies. Generally, 1,3,4-thiadiazole derivatives have been more extensively studied and have shown a wider range of potent activities, particularly in the realms of anticancer and anti-inflammatory applications.[1][2] This is often attributed to the 1,3,4-thiadiazole ring acting as a bioisostere of the pyrimidine ring, allowing it to interfere with nucleic acid synthesis.[3] In contrast, 1,2,5-thiadiazole derivatives have shown promise, particularly as signaling pathway modulators, though the volume of research is less extensive.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected 1,2,5-thiadiazole and 1,3,4-thiadiazole derivatives.
Anticancer Activity
| Isomer | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1,2,5-Thiadiazole | 4-(isopropylthio)anthra[1,2-c][4][5][6]thiadiazole-6,11-dione | Leukemia | 0.18 - 1.45 | [4] |
| Prostate Cancer | 0.18 - 1.45 | [4] | ||
| Ovarian, Breast, Melanoma, Renal, Glioma, NSCLC | 0.20 - 5.68 | [4] | ||
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [1] |
| MDA-MB-231 (Breast) | 53.4 | [1] | ||
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | 22.00 | [5] | |
| N-(4-Nitrophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | 18.50 | [5] |
Antimicrobial Activity
| Isomer | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,2,5-Thiadiazole | 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate | Mycobacterium tuberculosis | 25.00 | [7] |
| Staphylococcus aureus, Bacillus spp., Klebsiella pneumoniae, Escherichia coli | Moderate Activity | [7] | ||
| 1,3,4-Thiadiazole | Phthalazinone-substituted 1,3,4-thiadiazole | Bacillus subtilis | Active | [8] |
| Candida albicans, Candida parapsilosis | Active | [8] | ||
| Tetranorlabdane derivative with 1,3,4-thiadiazole unit | Bacillus polymyxa | 2.5 | [9] | |
| Pseudomonas aeruginosa | 2.5 | [9] |
Anti-inflammatory Activity
| Isomer | Derivative | Assay | Inhibition (%) / IC50 | Reference |
| 1,2,5-Thiadiazole | 4-Morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate | hABHD6 Inhibition | IC50 = 44 nM | [7] |
| 1,3,4-Thiadiazole | Imidazo[2,1-b][3][4][8]thiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Better than Diclofenac | [10] |
| COX-2 Inhibition | Higher than Diclofenac | [10] | ||
| Fused 1,2,4-triazolo[3,4-b][3][4][8]thiadiazole derivative | Carrageenan-induced paw edema | Weak activity | [11] |
Signaling Pathways and Mechanisms of Action
The biological activities of thiadiazole derivatives are exerted through their interaction with various cellular signaling pathways.
1,3,4-Thiadiazole Derivatives: Anticancer Mechanisms
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
1,3,4-Thiadiazole Derivatives: Anti-inflammatory Mechanisms
A significant mechanism for the anti-inflammatory activity of 1,3,4-thiadiazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
Caption: Inhibition of the COX-2 enzyme by 1,3,4-thiadiazole derivatives.
1,2,5-Thiadiazole Derivatives: Emerging Mechanisms
While the mechanisms of action for 1,2,5-thiadiazole derivatives are less defined, some studies suggest their involvement in modulating critical signaling pathways, including those related to inflammation.
Caption: General modulation of intracellular signaling by 1,2,5-thiadiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of thiadiazole derivatives.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiadiazole derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the Broth Microdilution Method to determine Minimum Inhibitory Concentration (MIC).
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the thiadiazole derivatives in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control well (microorganism and medium, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis reveals that both 1,2,5-thiadiazole and 1,3,4-thiadiazole derivatives are promising scaffolds for the development of novel therapeutic agents. The 1,3,4-thiadiazole isomer has been more extensively explored, with a wealth of data supporting its potent anticancer and anti-inflammatory activities, often linked to the inhibition of specific enzymes and signaling pathways. While the research on 1,2,5-thiadiazole derivatives is less mature, the existing data indicates their potential, particularly in modulating cellular signaling.
Future research should focus on:
-
Direct Comparative Studies: Designing studies that directly compare the biological activities of structurally analogous 1,2,5- and 1,3,4-thiadiazole derivatives to provide a clearer understanding of the influence of the isomerism on activity.
-
Mechanism of Action Studies for 1,2,5-Thiadiazoles: Elucidating the specific molecular targets and signaling pathways modulated by 1,2,5-thiadiazole derivatives to guide rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies for both isomers to optimize their potency, selectivity, and pharmacokinetic properties.
By systematically exploring the chemical space of both 1,2,5- and 1,3,4-thiadiazole derivatives, the scientific community can unlock their full therapeutic potential and develop novel drugs to address unmet medical needs.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
A Comparative Guide to Purity Analysis and Validation of Synthesized 3-Chloro-4-morpholino-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity and validating the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate in the synthesis of pharmaceuticals such as Timolol.[1][2] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a comparative analysis of their performance characteristics.
Introduction
This compound is a heterocyclic compound whose purity is paramount. Impurities can arise from the synthesis process, including unreacted starting materials, by-products, and degradation products.[3] Therefore, robust analytical methods are required for both routine quality control and in-depth impurity profiling. The most common analytical techniques for purity assessment of such compounds are HPLC, GC-MS, and qNMR, each offering distinct advantages and limitations.[4] HPLC is widely used for its versatility in separating non-volatile and thermally labile compounds, while GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, providing excellent sensitivity and structural information.[4][5] Quantitative NMR (qNMR) serves as a primary analytical method for determining purity with high accuracy without the need for a specific reference standard of the analyte.[6][7][8]
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the need for structural elucidation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | ~0.3% (w/w) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes | 5 - 15 minutes |
| Impurity Identification | Based on retention time and UV spectrum; requires reference standards. | Definitive identification based on mass spectrum and fragmentation pattern. | Structural information from chemical shifts and coupling constants. |
| Strengths | Robust for routine QC, suitable for non-volatile impurities. | High sensitivity and specificity for volatile impurities, excellent for identification. | Primary method, highly accurate, no need for analyte-specific standard. |
| Limitations | Limited identification capabilities for unknown impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities. A certificate of analysis for this compound shows that HPLC is a commonly used method for purity determination.[9]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier. A solution of acetonitrile, water, and phosphoric acid can be used. For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
Validation Parameters:
-
Specificity: Demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: Assessed by analyzing a series of solutions at different concentrations (e.g., 0.05 to 1.0 mg/mL).
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: Evaluated by repeated injections of the same sample (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision).
-
LOD & LOQ: Determined by the signal-to-noise ratio method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Chromatographic and Spectrometric Conditions:
-
Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Validation Parameters:
-
Specificity: Confirmed by the unique mass spectrum of the analyte and the chromatographic separation from other volatile components.
-
Linearity: Established by analyzing a series of standard solutions over a defined concentration range.
-
LOD & LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assessed through multiple injections of a standard solution.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of this compound without the need for a specific reference standard of the compound itself.[6][7][8]
Experimental Protocol:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble and stable (e.g., Chloroform-d, CDCl3).
-
Internal Standard: A high-purity (>99.9%) certified reference material with a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the morpholino protons).[2]
-
Integrate a well-resolved signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the general workflow for method validation.
Caption: Decision workflow for selecting an analytical method.
Caption: Key parameters in analytical method validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lgcstandards.com [lgcstandards.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to 3-Chloro-4-morpholino-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate in the synthesis of pharmaceuticals such as the beta-blocker Timolol.[1] The primary focus is on providing a detailed, experimentally verified method and exploring a plausible alternative route, supported by established chemical principles.
Comparative Analysis of Synthetic Routes
The most prominently documented method for the synthesis of this compound is the direct nucleophilic aromatic substitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine. While the literature heavily favors this approach, a potential alternative can be conceptualized starting from 3-chloro-4-hydroxy-1,2,5-thiadiazole. Below is a summary of these two routes.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Activation of Hydroxyl Precursor (Proposed) |
| Starting Materials | 3,4-Dichloro-1,2,5-thiadiazole, Morpholine | 3-Chloro-4-hydroxy-1,2,5-thiadiazole, Morpholine |
| Key Reagents | Morpholine (acts as both nucleophile and base) | Hydroxyl activating agent (e.g., SOCl₂, PPh₃/DEAD for Mitsunobu reaction) |
| Reaction Time | ~2 hours | Not experimentally determined (likely multi-step, longer duration) |
| Yield | 87.9%[2] | Not experimentally determined |
| Purity | High, after recrystallization[2] | Not experimentally determined |
| Safety Considerations | 3,4-dichloro-1,2,5-thiadiazole is toxic.[3] | Use of potentially hazardous activating agents (e.g., thionyl chloride). |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution of 3,4-dichloro-1,2,5-thiadiazole
This route is the most direct and highest-yielding method reported for the synthesis of this compound.[2]
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol)
-
Morpholine (6.75 g, 77.4 mmol)
-
Concentrated Hydrochloric Acid
-
Methanol (for recrystallization)
-
Water
-
Ice
Procedure:
-
A 100-mL three-necked flask equipped with a reflux condenser is charged with morpholine (6.75 g).
-
The flask is heated to 110 °C.
-
3,4-dichloro-1,2,5-thiadiazole (3.0 g) is added dropwise over 20 minutes.
-
The reaction mixture is stirred at 110 °C for 2 hours.
-
After completion, the mixture is cooled to 0 °C in an ice bath.
-
Water (30 mL) is added, followed by acidification with concentrated hydrochloric acid.
-
The mixture is stirred at 0 °C until a precipitate forms.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from methanol and dried under high vacuum to yield 3.5 g (87.9%) of this compound as an orange solid.[2]
Product Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 3.45-3.55 (m, 2H), 3.80-3.90 (m, 2H)[2]
-
Mass Spectral Analysis: (M + H)⁺ = 206.1[2]
Visualizing the Synthetic and Biological Pathways
To better understand the comparison of these synthetic strategies and the biological relevance of the target molecule, the following diagrams have been generated.
Caption: A comparative overview of the documented and proposed synthetic routes.
This compound is a crucial precursor for the synthesis of Timolol, a non-selective beta-adrenergic antagonist. Timolol functions by blocking the action of catecholamines like epinephrine and norepinephrine on β-adrenergic receptors, which is particularly relevant in the treatment of glaucoma by reducing aqueous humor production in the eye.
Caption: Mechanism of Timolol as a beta-adrenergic antagonist.
References
Establishing purity standards for 3-Chloro-4-morpholino-1,2,5-thiadiazole (Timolol Impurity F)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity standards for 3-Chloro-4-morpholino-1,2,5-thiadiazole, known as Timolol Impurity F, a specified impurity in Timolol Maleate. The information presented herein is crucial for quality control, drug safety, and regulatory compliance in the pharmaceutical industry. This document outlines the acceptance criteria as defined by major pharmacopeias, details the analytical procedures for impurity determination, and offers a logical framework for establishing and justifying impurity limits based on international guidelines.
Comparison of Purity Standards and Analytical Methodologies
The purity of Active Pharmaceutical Ingredients (APIs) is a critical attribute that is rigorously controlled to ensure the safety and efficacy of the final drug product. Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) establish the standards for API quality, including the acceptable limits for impurities.
Pharmacopeial Acceptance Criteria for Timolol Impurity F
The following table summarizes the specified limits for Timolol Impurity F in various pharmacopeias. It is important to note that Timolol Impurity F is explicitly mentioned in some pharmacopeias, while in others it would be controlled under the general limit for unspecified impurities.
| Pharmacopeia | Impurity Name | Acceptance Criteria |
| United States Pharmacopeia (USP) | Timolol Related Compound F | Not More Than 0.15% |
| European Pharmacopoeia (EP) | Timolol Impurity F | Not specified individually; controlled under the limit for any other impurity. |
| British Pharmacopoeia (BP) | Timolol Impurity F | Not specified individually; controlled under the limit for any other impurity. |
Overview of Analytical Methodologies
The determination of Timolol Impurity F is primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common quantitative method, while Thin-Layer Chromatography (TLC) is often used for qualitative or semi-quantitative analysis.
| Analytical Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | Provides high resolution and sensitivity for the accurate quantification of impurities. The USP employs an HPLC method for the analysis of related substances in Timolol Maleate. |
| Thin-Layer Chromatography (TLC) | A simpler chromatographic technique used for the separation and identification of impurities. The EP monograph for Timolol Maleate includes a TLC method for the control of related substances. |
Experimental Protocols
Detailed and validated analytical methods are essential for the reliable determination of impurity levels. The following are representative protocols based on pharmacopeial guidelines.
High-Performance Liquid Chromatography (HPLC) Method (Based on USP)
This method is suitable for the quantitative determination of this compound in Timolol Maleate.
Chromatographic Conditions:
-
Column: 4.6-mm × 15-cm; 5-µm packing L1 (C18)
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., 0.05 M monobasic potassium phosphate, pH 2.5) and acetonitrile.
-
Flow Rate: Approximately 1.5 mL/min
-
Detector: UV at 298 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
System Suitability:
-
Resolution: The resolution between the Timolol peak and any adjacent peak should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Timolol peak should be not more than 2.0.
-
Relative Standard Deviation: The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Timolol Impurity F of a known concentration in the mobile phase.
-
Sample Solution Preparation: Prepare a solution of the Timolol Maleate sample to be tested in the mobile phase at a specified concentration.
-
Chromatography: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage of Timolol Impurity F in the sample by comparing the peak response of Impurity F in the sample solution to the peak response of the standard solution.
Thin-Layer Chromatography (TLC) Method (Based on EP)
This method is suitable for the qualitative and semi-quantitative assessment of related substances in Timolol Maleate.
Procedure:
-
Plate: TLC silica gel F254 plate
-
Mobile Phase: A suitable mixture of solvents, for example, a mixture of ammonia, methanol, and dichloromethane.
-
Application: Apply specified volumes of the test solution and a reference solution of Timolol Impurity F to the plate.
-
Development: Develop the plate in a saturated chamber until the mobile phase has ascended a sufficient distance.
-
Detection: After drying the plate, visualize the spots under UV light at 254 nm.
-
Interpretation: Compare the intensity of the spot corresponding to Timolol Impurity F in the test solution with the spot from the reference solution.
Establishing Purity Standards: A Logical Framework
The establishment of purity standards for a pharmaceutical impurity is a systematic process guided by international regulations, primarily the ICH Q3A guidelines. These guidelines provide a framework for identifying, qualifying, and setting acceptance criteria for impurities in new drug substances.
Caption: Logical workflow for establishing impurity acceptance criteria based on ICH Q3A thresholds.
Experimental Workflow for Purity Analysis of Timolol Impurity F
The following diagram illustrates a typical experimental workflow for the analysis of this compound in a Timolol Maleate sample.
Caption: A typical experimental workflow for the purity analysis of Timolol Impurity F.
By adhering to the purity standards and employing validated analytical methods as outlined in this guide, pharmaceutical manufacturers can ensure the quality and safety of Timolol Maleate, thereby protecting public health. Continuous monitoring and control of impurities are fundamental aspects of Good Manufacturing Practices (GMP) and are essential for maintaining regulatory compliance.
Efficacy of Novel Thiadiazole Derivatives Surpasses Established Compounds in Antimicrobial and Anticancer Assays
For Immediate Release
[City, State] – [Date] – Groundbreaking research into novel thiadiazole derivatives has revealed their superior efficacy in both antimicrobial and anticancer applications when compared to established drugs. These findings, detailed in recent pharmacological studies, position thiadiazole-based compounds as promising candidates for the development of next-generation therapeutics. This guide provides a comprehensive comparison of the performance of these novel derivatives against well-known compounds, supported by experimental data and detailed methodologies.
The 1,3,4-thiadiazole scaffold has long been a subject of interest in medicinal chemistry due to its diverse biological activities.[1][2] Recent advancements in synthetic chemistry have led to the development of new derivatives with enhanced potency and selectivity. This comparative guide synthesizes the latest data, offering researchers, scientists, and drug development professionals a clear overview of the therapeutic potential of these emerging compounds.
Antimicrobial Efficacy: Outperforming Ciprofloxacin
Novel thiadiazole derivatives have demonstrated remarkable antibacterial activity, in some cases exceeding that of the widely used antibiotic, ciprofloxacin. The Kirby-Bauer disc diffusion method and microdilution assays have been instrumental in quantifying this enhanced efficacy.
A study focusing on a new series of ciprofloxacin-thiadiazole hybrids revealed that one of the synthesized compounds exhibited lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values than the parent drug, ciprofloxacin.[3] Notably, this novel compound also demonstrated a longer-lasting activity without inducing resistance in the tested bacteria.[3]
Another investigation into 1,3,4-thiadiazole derivatives highlighted compounds with significant inhibitory effects against various bacterial strains. For instance, certain derivatives showed MIC values ranging from 0.78 to 3.125 µg/mL against Staphylococcus aureus, comparable or superior to ciprofloxacin and vancomycin.[1]
Comparative Antibacterial Activity Data
| Compound/Drug | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Novel Thiadiazole Derivative (Compound 2) | Escherichia coli | Lower than Ciprofloxacin | - | [3] |
| Novel Thiadiazole Derivative (Compound 2) | Staphylococcus aureus | Lower than Ciprofloxacin | - | [3] |
| Ciprofloxacin | Escherichia coli | Standard | - | [3] |
| Ciprofloxacin | Staphylococcus aureus | Standard | - | [3] |
| Novel Thiadiazole Derivative (16a) | Staphylococcus aureus | 0.78 - 3.125 | - | [1] |
| Novel Thiadiazole Derivative (16h) | Staphylococcus aureus | 0.78 - 3.125 | - | [1] |
| Novel Thiadiazole Derivative (16i) | Staphylococcus aureus | 0.78 - 3.125 | - | [1] |
| Ciprofloxacin | Staphylococcus aureus | Standard | - | [1] |
| Vancomycin | Staphylococcus aureus | Standard | - | [1] |
Anticancer Efficacy: A Leap Beyond Etoposide
In the realm of oncology, novel thiadiazole derivatives have shown significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating greater potency than the established anticancer drug, etoposide. The MTT assay has been a primary tool for evaluating the in vitro cytotoxicity of these compounds.
One study synthesized a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231.[4] The most potent compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10), exhibited IC50 values of 49.6 µM against MCF-7 and 53.4 µM against MDA-MB-231 cells.[4][5][6] Notably, etoposide showed significantly lower activity against the MCF-7 cell line (IC50 > 100 µM) and an IC50 of 80.2 µM against MDA-MB-231 cells under the same conditions.[6]
The mechanism of action for many of these anticancer thiadiazole derivatives is believed to involve the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR and EGFR/HER-2 pathways, which are often dysregulated in cancer.
Comparative Anticancer Activity Data
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 | 49.6 | [4][5][6] |
| Etoposide | MCF-7 | >100 | [6] |
| 2-(2-Trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 | 53.4 | [4][5][6] |
| Etoposide | MDA-MB-231 | 80.2 | [6] |
| Thiadiazole Derivative (ST8) | MDA-MB-231 | 56.4 | [4] |
| Thiadiazole Derivative (ST3) | MDA-MB-231 | 78.6 | [4] |
Experimental Protocols
Kirby-Bauer Disc Diffusion Method
The Kirby-Bauer disc diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Application of Discs: Paper discs impregnated with a standard concentration of the antimicrobial agent (novel thiadiazole derivative or ciprofloxacin) are aseptically placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 16-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the antimicrobial agent.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel thiadiazole derivatives or etoposide) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (usually 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the anticancer activity of thiadiazole derivatives and a general workflow for the efficacy assessment.
The presented data and methodologies underscore the significant potential of novel thiadiazole derivatives as a versatile scaffold for the development of new antimicrobial and anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Comprehensive literature review of the biological activities of 1,2,5-thiadiazoles
A Comprehensive Guide to the Biological Activities of 1,2,5-Thiadiazole Derivatives
The 1,2,5-thiadiazole ring system is a significant heterocyclic scaffold that has garnered increasing interest in medicinal chemistry and materials science.[1][2][3] As a bioisostere of pyrimidine and oxadiazole, this five-membered ring containing one sulfur and two nitrogen atoms is considered a "privileged structure."[4][5][6] Its unique mesoionic character allows compounds incorporating this moiety to cross cellular membranes effectively, enhancing their interaction with biological targets.[4] This guide provides a comparative overview of the diverse biological activities of 1,2,5-thiadiazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.
Anticancer Activity
Derivatives of 1,2,5-thiadiazole have demonstrated notable potential as anticancer agents. Specifically, sulfur-substituted anthra[1,2-c][1][2][4]thiadiazole-6,11-diones have been investigated for their cytotoxic effects across a range of human cancer cell lines.
Quantitative Data: Anticancer Activity
The following table summarizes the growth inhibition (GI₅₀) values for a key 1,2,5-thiadiazole derivative against various cancer cell lines. Lower values indicate higher potency.
| Compound ID | Derivative | Cell Line Category | GI₅₀ Range (µM) | Reference |
| NSC763968 | 4-(isopropylthio)anthra[1,2-c][1][2][4]thiadiazole-6,11-dione | Leukemia, Prostate Cancer | 0.18 - 1.45 | [4] |
| NSC763968 | 4-(isopropylthio)anthra[1,2-c][1][2][4]thiadiazole-6,11-dione | Ovarian Cancer, Breast Cancer, Melanoma, Renal Cancer, Glioma, NSCLC | 0.20 - 5.68 | [4] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocol: Cell Viability (MTT Assay)
The antitumor activity of thiadiazole derivatives is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,5-thiadiazole compounds and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ or GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Enzyme Inhibition
Certain 1,2,5-thiadiazole derivatives have been identified as potent inhibitors of specific enzymes, highlighting their potential for treating metabolic and inflammatory disorders.
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | Selectivity | IC₅₀ Value | Reference |
| 4-Morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate | α/β-hydrolase domain 6 (hABHD6) | ~230-fold over FAAH and LAL | 44 nM | [7] |
FAAH: Fatty acid amide hydrolase; LAL: Lysosomal acid lipase
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The inhibitory potential of compounds against a specific enzyme is determined using an in vitro assay tailored to the enzyme's function.
-
Assay Preparation: The reaction buffer, substrate, and enzyme solution are prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 1,2,5-thiadiazole inhibitor for a defined period to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Reaction Progress Monitoring: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminescence).
-
Data Analysis: The reaction rates are calculated and compared to a control reaction without the inhibitor. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Neurological Activity
Derivatives of 1,2,5-thiadiazole have been explored for their effects on the central nervous system, particularly as muscarinic receptor agonists. These agonists may have therapeutic applications in treating neurological disorders like schizophrenia and Alzheimer's disease.[8]
One study identified a bis-1,2,5-thiadiazole derivative of 1,2,5,6-tetrahydropyridine that exhibited agonist activity at M₁, M₂, and M₄ muscarinic receptors.[8] This specific selectivity profile suggests potential utility in the treatment of schizophrenia.[8]
Caption: Biological activities of the 1,2,5-thiadiazole scaffold.
Antimicrobial Activity
The 1,2,5-thiadiazole ring is also a promising scaffold for developing new antimicrobial agents. Research has shown its potential against various pathogens, including Mycobacterium tuberculosis.
Quantitative Data: Antimicrobial Activity
| Compound Class | Microorganism | Activity Type | MIC Value (µg/mL) | Reference |
| 1,2,5-thiadiazole derivative | Mycobacterium tuberculosis | Minimum Inhibitory Concentration | 25.00 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The 1,2,5-thiadiazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., specific temperature and time).
-
Result Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: General workflow for developing 1,2,5-thiadiazole drug candidates.
References
- 1. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Chloro-4-morpholino-1,2,5-thiadiazole: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-Chloro-4-morpholino-1,2,5-thiadiazole must adhere to strict safety protocols, not only during its use but also in its disposal. This guide provides essential, immediate safety and logistical information to ensure the proper management of this chemical waste, safeguarding both laboratory personnel and the environment.
Physicochemical and Hazard Data
A thorough understanding of the compound's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃OS | [1][2] |
| Molecular Weight | 205.67 g/mol | [1][2] |
| Appearance | White to Off-White/Light yellow powder to crystal | [2][3] |
| Melting Point | 44.0 to 48.0 °C | [3] |
| Boiling Point | 402°C (lit.) | [2] |
| Flash Point | 193°C (lit.) | [2] |
| Density | 1.462 g/cm³ | [2] |
| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) | [2] |
Hazard Summary: This chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[4]. The toxicological properties have not been thoroughly investigated, warranting a cautious approach[1].
Disposal Protocol: A Step-by-Step Approach
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, regional, and national regulations is mandatory.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling the chemical for disposal, ensure proper PPE is worn. This includes:
-
Gloves: Inspect gloves prior to use and use proper removal techniques.[1]
-
Eye/Face Protection: Wear safety glasses or goggles.[2]
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for higher-level protection.[1]
-
Lab Coat: A standard lab coat is required.
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step 2: Waste Segregation and Collection
-
Unused Product and Surplus: Collect surplus and non-recyclable solutions for disposal by a licensed company.[1] Keep the chemical in a suitable, closed container labeled for disposal.[1]
-
Contaminated Materials: Dispose of contaminated packaging, gloves, and other lab materials as you would the unused product.[1]
Step 3: Storage Pending Disposal
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly closed and clearly labeled with the chemical name and associated hazards.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the service with a copy of the Safety Data Sheet (SDS).
Step 5: Recommended Disposal Method
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.
-
Do not allow the product to enter drains, as it should not be released into the environment.[1][5]
Emergency Procedures in Case of a Spill
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Evacuate non-essential personnel from the immediate area.[1]
-
Ensure Ventilation: Ensure adequate ventilation.[1]
-
Personal Protection: Wear appropriate PPE, including respiratory protection. Avoid breathing dust, vapors, mist, or gas.[1]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1]
Visualizing the Disposal Workflow
To aid in understanding the procedural flow of safe disposal, the following diagrams illustrate the key decision points and steps.
Caption: Disposal Decision Workflow
References
Safeguarding Your Research: A Guide to Handling 3-Chloro-4-morpholino-1,2,5-thiadiazole
Essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 3-Chloro-4-morpholino-1,2,5-thiadiazole. This guide provides immediate, critical information for the safe operational handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Proper handling of chemical reagents is paramount in a laboratory setting. For this compound, a compound used in the synthesis of pharmaceuticals like Timolol, understanding its hazard profile is the first step toward ensuring personal and environmental safety.[1] While the toxicological properties of this specific compound have not been thoroughly investigated, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is also harmful if swallowed.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical. The following table summarizes the recommended protective equipment when handling this compound.
| PPE Category | Recommended Equipment | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must comply with 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin and Body Protection | Protective clothing (e.g., lab coat) | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory Protection | For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risk.
Handling Protocol:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[5]
-
Safe Handling Practices: Avoid contact with skin and eyes.[4] Avoid breathing dust, vapors, mist, or gas.[2]
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4][5]
Disposal Protocol:
-
Waste Identification: All waste containing this compound must be clearly labeled as hazardous waste.
-
Waste Segregation:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using appropriate cleaning agents. Collect all decontamination materials as solid hazardous waste.[6]
-
Final Disposal: Dispose of the hazardous waste through a licensed and approved hazardous waste disposal service.[6] Adhere to all national and local regulations for chemical waste disposal.[6] Do not let the product enter drains.[2]
Figure 1. Logical workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
